Product packaging for Potassium dimethyldithiocarbamate(Cat. No.:CAS No. 128-03-0)

Potassium dimethyldithiocarbamate

Cat. No.: B086163
CAS No.: 128-03-0
M. Wt: 160.33 g/mol
InChI Key: CCPXJWCBSIZVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Dithiocarbamate (B8719985) Chemistry

Potassium dimethyldithiocarbamate (B2753861) belongs to the broader class of dithiocarbamates, which are characterized by the >N−C(=S)−S− functional group. wikipedia.org Dithiocarbamates are organosulfur compounds that are analogues of carbamates where both oxygen atoms have been replaced by sulfur atoms. wikipedia.org They are generally formed through the reaction of a primary or secondary amine with carbon disulfide in a basic medium. nih.gov Specifically, potassium dimethyldithiocarbamate is the potassium salt derived from dimethylamine (B145610). google.comwikipedia.org The reaction involves the nucleophilic attack of the amine on the carbon of carbon disulfide, followed by deprotonation in the presence of a base like potassium hydroxide (B78521) to form the stable potassium salt. google.com

The structure and bonding of dithiocarbamates are of fundamental interest. The dithiocarbamate ligand is known for its ability to form stable complexes with a wide range of metal ions. nih.govbenthamdirect.com This chelating ability is a key feature of dithiocarbamate chemistry, and this compound serves as a readily available source of the dimethyldithiocarbamate anion for the synthesis of these metal complexes. camachem.comsysrevpharm.org The bonding within the dithiocarbamate moiety involves resonance, which contributes to the stability of its metal complexes. benthamdirect.com

Significance in Modern Chemical Sciences

The significance of this compound in modern chemical sciences is multifaceted, stemming from its versatile chemical properties. It is widely recognized for its role as a ligand in coordination chemistry. benthamdirect.com The dimethyldithiocarbamate anion is a bidentate ligand, binding to metal ions through its two sulfur atoms to form stable chelate rings. benthamdirect.comsysrevpharm.org This property has been exploited in the development of various metal complexes with unique electronic and structural characteristics.

In the realm of materials science, this compound and its derivatives are utilized in the vulcanization of rubber, acting as accelerators to enhance the mechanical properties of the final product. wikipedia.orgcamachem.com It also finds application as a chelating agent in water treatment processes to remove heavy metal ions. camachem.com

Furthermore, this compound serves as a valuable reagent in organic synthesis. It can be used as a precursor for the synthesis of other dithiocarbamate derivatives and in the preparation of various organic compounds. chemicalbook.com In analytical chemistry, its ability to form colored complexes with certain metal ions is utilized for their quantitative determination. camachem.com

Scope and Research Objectives

Current and future research involving this compound is driven by several key objectives. A primary focus is the continued exploration of its coordination chemistry. Researchers are actively synthesizing and characterizing new metal complexes of dimethyldithiocarbamate to investigate their potential applications in catalysis, materials science, and as models for biological systems.

Another significant research area is its application in environmental chemistry. Studies are aimed at optimizing its use as a chelating agent for the remediation of heavy metal contamination in water and soil. The development of more efficient and selective methods for metal ion removal is a key objective.

In the field of synthetic chemistry, research is ongoing to expand the utility of this compound as a building block for the synthesis of novel organic molecules with desired functionalities. This includes the development of new synthetic methodologies that utilize the unique reactivity of the dithiocarbamate group. The overarching goal of this research is to leverage the fundamental chemical properties of this compound to address challenges and create new opportunities in various scientific and technological domains.

Chemical Properties of this compound

PropertyValue
Chemical Formula C₃H₆KNS₂
Molecular Weight 159.32 g/mol
Appearance Typically a white crystalline solid, but often supplied as a clear, light amber or green aqueous solution. camachem.comchemicalbook.comnih.gov
Solubility Soluble in water, slightly soluble in methanol (B129727). chemicalbook.comchemicalbook.com
Melting Point <0°C
Boiling Point 100°C
Density 1.23-1.51 g/cm³ at 20°C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7KNS2 B086163 Potassium dimethyldithiocarbamate CAS No. 128-03-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

128-03-0

Molecular Formula

C3H7KNS2

Molecular Weight

160.33 g/mol

IUPAC Name

potassium;N,N-dimethylcarbamodithioate

InChI

InChI=1S/C3H7NS2.K/c1-4(2)3(5)6;/h1-2H3,(H,5,6);

InChI Key

CCPXJWCBSIZVGZ-UHFFFAOYSA-N

SMILES

CN(C)C(=S)[S-].[K+]

Isomeric SMILES

CN(C)C(=S)[S-].[K+]

Canonical SMILES

CN(C)C(=S)S.[K]

boiling_point

212 °F

Color/Form

Clear, colorless liquid

density

Specific gravity= 1.02 g/cu cm (Water = 1)

Other CAS No.

128-03-0

physical_description

Potassium dimethyldithiocarbamate appears as a concentrated aqueous solution. A green liquid.

Pictograms

Environmental Hazard

Synonyms

Busan 85

Origin of Product

United States

Synthetic Methodologies and Green Chemistry Approaches

Conventional Synthetic Pathways to Potassium Dimethyldithiocarbamate (B2753861)

The primary and most established method for synthesizing potassium dimethyldithiocarbamate involves the reaction of dimethylamine (B145610) with carbon disulfide in the presence of a base. nih.govgoogle.com

The synthesis of dithiocarbamates is fundamentally based on the reaction between a primary or secondary amine and carbon disulfide. nih.gov In the case of this compound, the secondary amine, dimethylamine, acts as a nucleophile. The nitrogen atom of dimethylamine attacks the electrophilic carbon atom of carbon disulfide. This initial step results in the formation of a zwitterionic intermediate, which then rearranges to form dimethyldithiocarbamic acid. The presence of a strong base is crucial for the reaction to proceed to completion.

The synthesis is typically conducted in a basic medium, with potassium hydroxide (B78521) (KOH) being the base of choice for producing this compound. google.commdpi.com The base plays a critical role by deprotonating the dimethyldithiocarbamic acid formed in the initial reaction step. This neutralization reaction yields the stable potassium salt, this compound, and water.

The choice of solvent is a critical factor that can significantly influence the reaction rate and the purity of the final product. mdpi.com The rate of dithiocarbamate (B8719985) formation generally increases as the proton-donating ability of the solvent decreases. mdpi.com In aprotic solvents, the reaction rate tends to increase with the solvent's dielectric permittivity. mdpi.com However, the low solubility of potassium hydroxide in many aprotic solvents presents a challenge. mdpi.com Consequently, polar protic solvents like ethanol (B145695) or mixtures of ethanol and dimethylformamide (DMF) are often employed to achieve a balance between reagent solubility and reaction efficiency. mdpi.com A common industrial preparation method involves reacting dimethylamine, carbon disulfide, and potassium hydroxide in an aqueous solution. google.com

Table 1: Conventional Synthesis Parameters for this compound

ParameterDetailsSource(s)
Reactants Dimethylamine, Carbon Disulfide, Potassium Hydroxide google.com
Reaction Type Nucleophilic addition followed by neutralization nih.gov
Role of Base Deprotonation of the intermediate dithiocarbamic acid mdpi.com
Common Solvents Water, Ethanol, Ethanol/DMF mixtures google.commdpi.com
Key Consideration Solvent choice affects reaction rate and reagent solubility mdpi.com

Advanced Synthetic Strategies

To improve efficiency, yield, and substrate scope, several advanced synthetic strategies for dithiocarbamates have been developed.

Researchers have moved beyond the simple two-reactant synthesis to develop more sophisticated methods. One-pot, multi-component reactions are a significant advancement, allowing for the synthesis of dithiocarbamates from an amine, carbon disulfide, and an electrophile in a single step. organic-chemistry.orgorganic-chemistry.org These methods are highly atom-economical. organic-chemistry.org

Other modified approaches include:

Catalyst-driven reactions : The use of catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN) in a polyethylene (B3416737) glycol (PEG):water system has been shown to produce high yields of dithiocarbamates in short reaction times. samipubco.com

Transition-metal-free synthesis : Methods have been developed that avoid the use of transition metals. One such method involves the one-pot reaction of N-tosylhydrazones, carbon disulfide, and amines. researchgate.net Another approach uses diaryliodonium triflates with amines and carbon disulfide. organic-chemistry.org

In-situ generation of reagents : Some methods generate key reagents in situ. For instance, a combination of potassium sulfide (B99878) and chloroform (B151607) can act as an efficient thiocarbonyl surrogate for the one-pot synthesis of various dithiocarbamates. organic-chemistry.org

These advanced strategies often provide better yields and can be applied to a wider range of starting materials compared to conventional methods. organic-chemistry.orgresearchgate.net

Principles of Green Chemistry in Dithiocarbamate Synthesis

In recent years, there has been a significant push to make the synthesis of dithiocarbamates more environmentally friendly. samipubco.com These green chemistry approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Key green strategies include:

Use of Green Solvents : Traditional organic solvents are often replaced with more benign alternatives. Water has been successfully used as a medium for the one-pot, three-component synthesis of dithiocarbamates. researchgate.netrsc.org Other green media include deep eutectic solvents (DES) and polyethylene glycol (PEG), which are often recyclable. samipubco.comrsc.org

Solvent-Free Conditions : A highly efficient and mild approach involves the one-pot reaction of an amine, carbon disulfide, and an alkyl halide under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org This method is highly atom-economic and simplifies the work-up process. organic-chemistry.org

Energy Efficiency : The development of reactions that proceed under mild conditions, such as at room temperature, reduces energy consumption. organic-chemistry.orgresearchgate.net Some methods even utilize visible light as a green and efficient energy source for the reaction, avoiding the need for catalysts. organic-chemistry.orgorganic-chemistry.org

These green methodologies not only minimize the environmental impact but also often lead to economic benefits through reduced solvent costs and simplified purification procedures. samipubco.comrsc.org

Table 2: Comparison of Green Synthetic Methods for Dithiocarbamates

MethodSolvent/MediumCatalystKey AdvantagesSource(s)
One-pot, three-component condensation Deep Eutectic Solvent (DES) or Polyethylene Glycol (PEG)NoneEnvironmentally friendly, fast, high yields, recyclable solvent rsc.org
Michael-type addition WaterNoneGreen catalyst-free approach, room temperature reaction researchgate.net
One-pot synthesis Solvent-freeNoneHighly atom-economic, mild conditions organic-chemistry.org
CAN-catalyzed synthesis Polyethylene Glycol (PEG):WaterCeric Ammonium Nitrate (CAN)High product yields, rapid reaction times, recyclable PEG samipubco.com
Markovnikov addition WaterNoneMild and green procedure, excellent yields, complete regiospecificity rsc.org

Coordination Chemistry and Metal Complexation of Dimethyldithiocarbamate

Ligand Properties and Chelation Capabilities

The utility of dimethyldithiocarbamate (B2753861) as a ligand stems from its specific electronic and structural characteristics. These properties enable it to bind effectively to metal ions, influencing the geometry, stability, and reactivity of the resulting metal complexes.

Dimethyldithiocarbamate belongs to the class of 1,1-dithiolate ligands, which are characterized by two sulfur atoms attached to the same carbon atom. nih.govwikipedia.org These ligands are classified as soft Lewis bases, making them particularly effective at coordinating with soft Lewis acidic metal centers. wikipedia.org The presence of two sulfur donor atoms allows for the formation of a stable four-membered chelate ring with a metal ion. sysrevpharm.org This chelation effect significantly enhances the thermodynamic stability of the resulting complexes compared to coordination with monodentate sulfur ligands. nih.govresearchgate.net

The electronic structure of the dithiocarbamate (B8719985) ligand is described by several resonance forms, with a significant contribution from a structure that delocalizes the nitrogen lone pair electrons across the C-N bond and onto the sulfur atoms. nih.govwikipedia.org This delocalization imparts partial double bond character to the C-N bond and increases the electron density on the sulfur atoms, enhancing their donor capability. wikipedia.org This electronic flexibility allows dithiocarbamates to stabilize metals in various oxidation states. nih.govnih.gov

The dimethyldithiocarbamate ligand exhibits versatility in its coordination to metal centers, primarily adopting one of three modes:

Bidentate: This is the most common coordination mode, where both sulfur atoms bind to the same metal center, forming a four-membered chelate ring. nih.govresearchgate.net This symmetrical binding is generally favored due to the stability of the chelate structure. nih.gov

Monodentate: In some cases, only one of the sulfur atoms of the dithiocarbamate ligand coordinates to the metal center. researchgate.netresearchgate.net This mode is less common and can be influenced by steric hindrance or the electronic requirements of the metal.

Anisobidentate: This mode represents an intermediate between monodentate and bidentate coordination, where both sulfur atoms are bonded to the metal, but with unequal M-S bond lengths. nih.govresearchgate.net This can occur in bridging situations where the ligand links two different metal centers. researchgate.net

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, its oxidation state, the steric and electronic properties of other ligands in the coordination sphere, and the solid-state packing forces. researchgate.net

A key feature of the dimethyldithiocarbamate ligand is its ability to stabilize a wide range of metal oxidation states, including unusually high ones such as Fe(IV), Co(IV), Ni(III), and Cu(III). nih.govwikipedia.org This stabilizing effect is attributed to the ligand's electronic properties. The soft nature of the sulfur donors favors coordination to various metal centers, and the delocalization of electron density within the ligand can accommodate the electronic changes associated with different metal oxidation states. nih.govnih.gov

The existence of resonance structures, particularly the thioureide form where the nitrogen lone pair is delocalized onto the sulfur atoms, contributes to this stabilizing ability. nih.gov This electronic flexibility allows the ligand to act as a good σ-donor and also participate in π-bonding interactions, which can effectively stabilize both low and high oxidation states of the coordinated metal. wikipedia.orgrsc.org

Synthesis and Structural Characterization of Metal Dithiocarbamate Complexes

Complexes of dimethyldithiocarbamate are typically synthesized through straightforward metathesis reactions. wikipedia.org A common method involves the reaction of an aqueous solution of a metal salt with a solution of sodium dimethyldithiocarbamate. wikipedia.orgwikipedia.org

Dimethyldithiocarbamate forms a vast number of complexes with transition metals, exhibiting diverse geometries and oxidation states. nih.govwikipedia.org

Iron(II) and Iron(III) Complexes: Iron forms well-characterized complexes in both +2 and +3 oxidation states. Iron(III) tris(dimethyldithiocarbamate), Fe(S₂CNMe₂)₃, is an octahedral complex. wikipedia.org The iron(II) analogue, bis(dimethyldithiocarbamate)iron(II), exists as a dimer, [Fe(S₂CNMe₂)₂]₂, with each iron center being five-coordinate. wikipedia.orgacs.org Some iron(II) dithiocarbamate complexes can also exist in a six-coordinate environment. scispace.com

Copper(I) and Copper(II) Complexes: Copper(II) bis(dithiocarbamate) complexes are common and typically feature a square-planar geometry, though some can form dimers in the solid state. mdpi.com Copper(I) dithiocarbamates can be prepared, often requiring an inert atmosphere to prevent oxidation. These complexes are important in various applications, including materials science. mdpi.com

Zinc(II) Complexes: Zinc(II), with its d¹⁰ electron configuration, forms stable complexes with dimethyldithiocarbamate. Zinc bis(dimethyldithiocarbamate) is known to exist as a dimer in the solid state, where each zinc atom is five-coordinate, bridged by sulfur atoms from the neighboring unit. wikipedia.orgacs.org This dimeric structure is similar to that of the iron(II) analogue. wikipedia.org

Palladium(II) Complexes: Palladium(II) readily forms square-planar complexes with dithiocarbamate ligands. wikipedia.orgmdpi.com In complexes such as [Pd(PyDT)(ppy)] (where PyDT is pyrrolidine (B122466) dithiocarbamate and ppy is phenylpyridine), the dithiocarbamate ligand acts as a bidentate chelate. researchgate.net

Cobalt(II) and Cobalt(III) Complexes: Cobalt forms stable complexes in both +2 and +3 oxidation states. Cobalt(III) tris(dithiocarbamate) complexes are particularly inert. nih.gov The synthesis of cobalt(II) dithiocarbamate complexes often requires an inert atmosphere to prevent oxidation to the more stable Co(III) state.

Table 1: Selected Transition Metal Dimethyldithiocarbamate Complexes and Their Properties

Metal Ion Complex Formula Oxidation State Typical Geometry Reference(s)
Fe(II) [Fe(S₂CNMe₂)₂]₂ +2 Distorted Trigonal Bipyramidal (in dimer) wikipedia.org, scispace.com
Fe(III) Fe(S₂CNMe₂)₃ +3 Octahedral wikipedia.org
Cu(I) [Cu(S₂CNR₂)]n (R=alkyl) +1 Varies (often polymeric)
Cu(II) [Cu(S₂CNMe₂)₂] +2 Square Planar mdpi.com
Zn(II) [Zn(S₂CNMe₂)₂]₂ +2 Distorted Trigonal Bipyramidal (in dimer) wikipedia.org, acs.org
Pd(II) [Pd(S₂CNR₂)₂] (R=alkyl) +2 Square Planar wikipedia.org, mdpi.com
Co(II) Co(S₂CNR₂)₂ (R=alkyl) +2 Square Planar/Tetrahedral , nih.gov
Co(III) Co(S₂CNMe₂)₃ +3 Octahedral nih.gov

In addition to transition metals, dimethyldithiocarbamate also forms a wide variety of complexes with main group elements. nih.govcapes.gov.br The coordination chemistry of these complexes is diverse, with the dithiocarbamate ligand capable of stabilizing various coordination geometries and oxidation states. capes.gov.br The structural diversity of main group metal dithiocarbamate complexes is often greater than that observed for transition metals, with structures ranging from simple mononuclear species to complex polymeric and cluster arrangements. capes.gov.br This is partly due to the varied sizes and electronic preferences of the main group metals.

Spectroscopic Analysis of Coordination Compounds

The coordination of dimethyldithiocarbamate (dmdtc) with metal ions results in the formation of complexes that can be effectively studied using various spectroscopic techniques. These methods provide valuable insights into the electronic structure, bonding, and geometry of the resulting compounds.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is instrumental in characterizing the electronic transitions within metal-dmdtc complexes. The spectra of these complexes typically exhibit intense absorption bands in the ultraviolet region, which are attributed to intraligand π-π* and n-π* transitions within the N-C=S group of the dithiocarbamate ligand. ajrconline.org Additionally, ligand-to-metal charge transfer (LMCT) bands are often observed. ajrconline.org For instance, in a copper-dmdtc complex, moderately intense peaks around 383 nm can be attributed to LMCT. ajrconline.org The less intense, broad bands that appear in the visible or near-infrared region are typically assigned to d-d transitions within the metal center, providing information about the coordination geometry. ajrconline.org For example, the photolysis of a Cu(Et₂dtc)₂ complex in CCl₄ leads to changes in the optical spectrum, with the intensity of bands at 435 nm and 294 nm decreasing and new bands appearing at 424 nm, 341sh nm, 281 nm, and 264 nm. nsc.ru

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for determining the coordination mode of the dithiocarbamate ligand. The position of the C-N stretching frequency, often referred to as the "thioureide" band, is particularly informative. This band, appearing in the range of 1470-1520 cm⁻¹, is sensitive to the nature of the metal ion and the substituents on the nitrogen atom. biotech-asia.orgresearchgate.net A shift in this band upon complexation indicates the coordination of the ligand to the metal. ajrconline.org The C-S stretching frequency, typically observed around 980-987 cm⁻¹, also provides evidence of coordination. researchgate.net A single, sharp band in this region is indicative of a bidentate chelation by the dithiocarbamate ligand, where both sulfur atoms are coordinated to the metal center. ajrconline.org The appearance of new bands in the far-infrared region (e.g., 359–372 cm⁻¹ for Co-S and 423-431 cm⁻¹ for other M-S bonds) can be assigned to the metal-sulfur stretching vibrations, directly confirming the formation of the coordination bond. ijpsonline.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS): High-resolution XPS is employed to investigate the electronic environment of the atoms within the metal-dmdtc complexes. This technique can confirm the binding of the dmdtc ligand to metal ions. Studies have shown that dmdtc can interact not only with free metal ions in solution but also with nano-sized sulfide (B99878) mineral particles. colab.ws Analysis of the XPS spectra can reveal changes in the binding energies of the constituent elements, providing further evidence of complex formation and the nature of the chemical bonding. colab.ws

X-ray Crystallography in Complex Structure Elucidation

For example, the crystal structure of cobalt(III) tris(dimethyldithiocarbamate) reveals an octahedral coordination geometry with idealized D₃ symmetry. wikipedia.org In this complex, the Co-S bond distances are approximately 2.270 Å. researchgate.netwikipedia.org Similarly, nickel(II) dithiocarbamate complexes have been shown to adopt a square planar geometry, with the dithiocarbamate ligands acting as bidentate chelating agents. researchgate.net The crystal structure of zinc diethyldithiocarbamate (B1195824) reveals a dimeric unit where each zinc atom is coordinated to five sulfur atoms in a distorted trigonal bipyramidal or tetragonal pyramidal environment. iucr.org The bond lengths found in these structures, such as the C-N and C-S bonds, provide insight into the electronic delocalization within the dithiocarbamate ligand. biotech-asia.org

Complex Metal Ion Coordination Geometry Key Bond Lengths (Å) Source
Cobalt tris(diethyldithiocarbamate)Co(III)OctahedralCo-S: ~2.270 researchgate.netwikipedia.org
Nickel(II) dithiocarbamateNi(II)Square PlanarNi-S: 2.1557(4), Ni-N: 1.9256(12) researchgate.net
Zinc diethyldithiocarbamateZn(II)Distorted Trigonal Bipyramidal/Tetragonal Pyramidal (in dimer)Zn-S: 2.331 to 2.815 iucr.org

Mechanisms of Metal Ion Sequestration and Remediation Applications

The ability of potassium dimethyldithiocarbamate to form stable complexes with a variety of metal ions makes it a valuable agent for environmental remediation, particularly for the removal of heavy metals from aqueous systems.

Chelation of Heavy Metal Ions in Aqueous Systems

This compound is an effective chelating agent for a range of heavy metal ions, including cobalt, cadmium, copper, zinc, and lead. enpress-publisher.comcamachem.com It reacts with these metal ions at room temperature to form insoluble chelate salts, which can then be easily removed from the water through precipitation. enpress-publisher.comenpress-publisher.com One of the key advantages of using dithiocarbamates is their ability to chelate with various heavy metal ions simultaneously. enpress-publisher.comenpress-publisher.com

The chelation process involves the coordination of the metal ion with the two sulfur atoms of the dimethyldithiocarbamate ligand, forming a stable ring structure. researchgate.net This process is effective over a wide pH range. moleko.com The resulting metal-dithiocarbamate complexes are highly insoluble, leading to the formation of a compact sludge that is easily dewatered. moleko.com

Coordination Configuration in Heavy Metal-Organic Complex Degradation and Metal Recovery

The coordination chemistry of dimethyldithiocarbamate is central to its application in both the degradation of heavy metal-organic complexes and the recovery of valuable metals. The formation of stable complexes facilitates the separation of metals from industrial wastewater and other contaminated sources. made-in-china.com

For instance, dimethyldithiocarbamate has been investigated for the recovery of low-grade cobalt and nickel from the leachate of manganese-rich slag. colab.ws In this process, after the removal of interfering ions like iron and copper, the addition of dmdtc leads to excellent recovery rates for both cobalt (97.98%) and nickel (98.08%). colab.ws The mechanism involves the dmdtc collecting not only the free metal ions but also nano-sized sulfide mineral particles. colab.ws This demonstrates the potential for dithiocarbamates in the recycling of valuable metal resources from solutions. colab.ws The strong chelating ability of dithiocarbamates with heavy metals is also utilized in the treatment of industrial effluents and in soil remediation. moleko.commade-in-china.com

Metal Ion Application Recovery/Removal Efficiency Source
Cobalt (Co)Recovery from slag leachate97.98% colab.ws
Nickel (Ni)Recovery from slag leachate98.08% colab.ws
Copper (Cu)Removal from wastewaterEffective precipitation camachem.com
Zinc (Zn)Removal from wastewaterEffective precipitation camachem.com
Lead (Pb)Removal from wastewaterEffective precipitation camachem.com

Mechanistic Investigations of Biochemical and Enzymatic Interactions

Interference with Microbial Metabolic Pathways

The efficacy of potassium dimethyldithiocarbamate (B2753861) as a biocide is largely attributed to its ability to disrupt critical metabolic pathways within microorganisms. biosynth.com By targeting fundamental enzymatic processes, it effectively halts microbial growth and proliferation. camachem.com Its mode of action involves the inhibition of key enzymes that are essential for the growth and reproduction of fungi and bacteria. camachem.com

A primary mechanism through which potassium dimethyldithiocarbamate exerts its antimicrobial effect is the inhibition of complex enzyme reactions vital for microbial metabolism. biosynth.com Among these are transfer reactions, which are fundamental for the biosynthesis of essential molecules and the transfer of functional groups. The dithiocarbamate (B8719985) moiety is a potent inhibitor of various enzymes, particularly those involved in crucial metabolic steps. This inhibitory action disrupts the normal metabolic flux, leading to the cessation of growth and eventual death of the microorganism.

Molecular Interactions with Biological Macromolecules

The biochemical impact of this compound is rooted in its direct molecular interactions with essential biological macromolecules. Its chemical structure facilitates binding to proteins and the chelation of metal ions, leading to significant alterations in cellular function.

This compound has the capacity to form covalent bonds with proteins, a characteristic that contributes to its bioactivity. biosynth.comherts.ac.uk This interaction often targets the sulfhydryl (-SH) groups of cysteine residues within the protein structure. Dithiocarbamates are known to react with such sulfhydryl groups, leading to the formation of disulfide bridges or other adducts. This covalent modification can irreversibly alter the protein's structure and, consequently, its function. For instance, the interaction between dithiocarbamates and the sulfhydryl groups of enzymes like D-amino acid oxidase has been a subject of study. nih.gov

Many enzymes require metal ions as cofactors to perform their catalytic functions. This compound acts as an effective chelating agent, capable of binding tightly to these metal ions and removing them from the enzyme's active site. camachem.com This is a well-documented mechanism for dithiocarbamates, which are particularly effective copper-chelating reagents. nih.govresearchgate.net

Research on enzymes like diamine oxidase has demonstrated that dithiocarbamates can cause rapid inhibition by completely removing essential copper (Cu²⁺) ions from the enzyme. nih.govnih.gov This sequestration of metal cofactors renders the enzyme inactive, thereby halting the metabolic pathway it catalyzes. The ability to bind with heavy metal ions like copper and zinc is a key feature of its mechanism of action in biological systems. camachem.com

Table 1: Examples of Metal Cofactor-Dependent Enzyme Inhibition

Enzyme System Metal Cofactor Effect of Dithiocarbamate Chelation
Diamine Oxidase Copper (Cu²⁺) Rapid inhibition due to removal of copper ions. nih.govnih.gov
Various Metalloenzymes Zinc (Zn²⁺), Copper (Cu²⁺) Binds with metal ions, aiding in their removal and causing enzyme inactivation. camachem.com

The binding of this compound to proteins, either through sulfhydryl interactions or by removing structural metal cofactors, can profoundly influence protein function by inducing conformational changes. nih.gov The native three-dimensional structure of a protein is critical for its activity. By forming covalent bonds or disrupting essential metal-coordinating sites, the compound can alter this structure. herts.ac.uk

Modulation of Cellular Processes

The molecular interactions of this compound culminate in the broad modulation of cellular processes. As a biocide, its most prominent effect is the inhibition of microbial growth by preventing the attachment of bacteria to surfaces and disrupting metabolic function. biosynth.comherts.ac.uk The inhibition of enzymes involved in energy metabolism and biosynthesis deprives the cell of essential resources, leading to a state of stasis or death. Furthermore, the modulation of voltage-dependent potassium channels by related compounds suggests that dithiocarbamates can influence ion transport across cell membranes, a fundamental cellular process. nih.gov By interfering with enzymatic activity and protein function through chelation and covalent binding, this compound effectively disrupts the cellular machinery required for life.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Copper
Zinc
Cysteine
D-amino acid oxidase

Ubiquitin Activating Enzyme (E1) Inhibition Mechanisms

This compound belongs to the dithiocarbamate class of compounds, which are recognized for their ability to inhibit the ubiquitin-proteasome system. The initial and critical step in the ubiquitination cascade is the activation of ubiquitin by the ubiquitin-activating enzyme, E1. nih.govsemanticscholar.org This process is ATP-dependent and involves the adenylation of a ubiquitin molecule, followed by the formation of a thioester bond between E1's active site cysteine and ubiquitin. nih.govnih.gov A second ubiquitin molecule is then adenylated and bound to a different site on the same E1 enzyme before being transferred to a ubiquitin-conjugating enzyme (E2). nih.gov

Proteasome Activity Modulation in Model Systems

The ubiquitin-proteasome system (UPS) is a primary pathway for the degradation of the majority of intracellular proteins, playing a crucial role in maintaining protein homeostasis. nih.govmdpi.com The proteasome itself is a complex enzyme responsible for degrading proteins that have been tagged with polyubiquitin (B1169507) chains. nih.gov The activity of the proteasome can be modulated by various factors, including changes in its complex composition and post-translational modifications. nih.gov

While much research has focused on proteasome inhibitors, the modulation of proteasome activity is a complex process. nih.gov Dithiocarbamates, through their inhibition of the upstream E1 enzyme, indirectly affect proteasome function by reducing the pool of ubiquitinated proteins destined for degradation. nih.govnih.gov This upstream inhibition effectively starves the proteasome of its substrates. In cancer cell models, inhibition of E1 has been shown to prevent the degradation of key regulatory proteins like p53 and IκBα, demonstrating the downstream consequences of E1 inhibition on proteasome-mediated degradation. semanticscholar.orgepa.gov The modulation of proteasome activity, therefore, is not solely dependent on direct interaction with the proteasome complex but can be significantly influenced by upstream events in the ubiquitination pathway.

Interaction with Intracellular Metal Concentrations and Oxidative Stress Pathways

Dithiocarbamates, including this compound, readily form complexes with metal ions, a property that is central to their biological activity. nih.gov These compounds can interact with intracellular metals, particularly copper, to form redox-active complexes. nih.gov Dithiocarbamates with nonpolar nitrogen substituents can form lipid-soluble copper complexes that are capable of crossing cellular membranes and partitioning into lipid compartments. nih.gov This transport of metals across membranes can lead to an increase in intracellular concentrations of redox-active metals. nih.gov

The elevated intracellular levels of these metals can promote oxidative stress through the catalysis of reactions that generate reactive oxygen species (ROS). nih.govnih.gov This increase in oxidative stress is a proposed mechanism contributing to the inhibition of the ubiquitin-activating enzyme (E1), as E1 activation is known to be sensitive to the cellular redox state. nih.gov Studies in HEK293 cells have shown that exposure to dimethyldithiocarbamate can lead to increased intracellular copper levels, which in turn promotes oxidative injury to proteins and lipids. nih.gov This link between metal transport, oxidative stress, and E1 inhibition suggests a multifactorial mechanism of action for dithiocarbamates. nih.gov The disruption of metal homeostasis during oxidative stress can lead to labile metal ions binding to and potentially damaging other cellular proteins. nih.gov

Carbonic Anhydrase Inhibition through Metal Ion Coordination

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govtuni.fi They are involved in a variety of physiological processes, and their inhibition has therapeutic applications. nih.gov Dithiocarbamates have been identified as potent inhibitors of several human carbonic anhydrase isoforms, including hCA I, II, IX, and XII. nih.gov

The mechanism of inhibition involves the coordination of the dithiocarbamate group to the zinc ion (Zn²⁺) located in the active site of the enzyme. nih.gov X-ray crystallography studies of a human carbonic anhydrase II (hCA II) adduct with a dithiocarbamate have revealed that the inhibitor binds to the zinc ion through one of its sulfur atoms. nih.gov This coordination alters the geometry of the metal ion's coordination sphere, which is typically tetrahedral, thereby inhibiting the enzyme's catalytic activity. nih.gov The interaction is further stabilized by hydrogen bonds between the sulfur atoms of the dithiocarbamate and amino acid residues within the active site, such as Thr199. nih.gov The inhibition constants (KIs) for dithiocarbamates against various CA isoforms can be in the low nanomolar range, indicating a high affinity of these compounds for the enzyme's active site. nih.gov For instance, some dithiocarbamates have shown subnanomolar inhibition of hCA I, hCA II, and hCA XII. nih.gov

Table of Inhibition Constants (KI) of Dithiocarbamates against Human Carbonic Anhydrase Isoforms This table is representative of the inhibitory activity of the dithiocarbamate class of compounds and is not specific to this compound.

Compound TypehCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)
Primary Amine Derived DTCs3.5 – 33.5---
Example Compound 15aSubnanomolar27.5 - 70.427.5 - 70.427.5 - 70.4
Example Compound 25a12.6 - 37.5Subnanomolar12.6 - 37.5Subnanomolar
Example Compound 23a---Good Selectivity

Data sourced from a study on a series of dithiocarbamates. nih.gov The table illustrates the potent and sometimes selective inhibition of CA isoforms by this class of compounds.

Environmental Behavior and Degradation Pathways

Abiotic Transformation Processes

Abiotic degradation involves the transformation of a chemical through non-biological pathways, such as reactions with water, light, or other chemicals present in the environment.

Potassium dimethyldithiocarbamate (B2753861) is subject to hydrolysis, a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of this degradation is significantly influenced by the pH of the surrounding medium. In neutral or alkaline aqueous solutions, the decomposition is slow. nih.gov However, this process is substantially accelerated under acidic conditions. nih.gov Acidification leads to a more rapid breakdown of the dithiocarbamate (B8719985) structure. nih.gov This reactivity with acids is a key characteristic of its chemical instability. redox.com

Photolysis, or decomposition by light, is another significant abiotic degradation pathway for potassium dimethyldithiocarbamate. The compound is known to be unstable when exposed to direct sunlight. redox.com The energy from ultraviolet (UV) radiation can initiate the breakdown of its chemical structure. The "Photochemical oxidative DT₅₀" is a metric used to estimate the time it takes for half of the substance to degrade in the air due to the combined effects of light and oxidation, indicating that photolytic processes are a recognized pathway for its environmental dissipation. herts.ac.uk

This compound is reactive with strong oxidizing agents such as peroxides, chromates, and permanganates. redox.comnih.gov Contact with these substances can lead to oxidative degradation, which may generate heat, fires, or toxic vapors. redox.com Non-biological oxidation can result in the formation of transformation products like tetramethylthiuram disulfide. google.com

The initial breakdown of this compound through abiotic processes yields simpler, more volatile compounds. The primary degradation products consistently identified include dimethylamine (B145610) and toxic gases like hydrogen sulfide (B99878). nih.govredox.com Under conditions of heat, decomposition can also produce oxides of carbon, nitrogen, and sulfur. redox.com

Following the initial breakdown, further reactions can lead to the formation of secondary metabolites. For the broader class of dithiocarbamate fungicides, several secondary metabolites are of environmental significance. These include Ethylene (B1197577) Thiourea (B124793) (ETU) and Propylene (B89431) Thiourea (PTU), which are recognized metabolites. nih.gov Other potential transformation products within this chemical class include thiourea and methyl isothiocyanate.

Table 1: Summary of Abiotic Degradation Pathways

Degradation Process Triggering Factor Primary Products Secondary Metabolites (of Dithiocarbamate Class)
Hydrolysis Water, accelerated by acid Dimethylamine, Hydrogen Sulfide nih.gov N/A
Photolysis Sunlight (UV Radiation) Not specified in sources N/A
Oxidation Strong oxidizing agents Tetramethylthiuram disulfide google.com N/A

Biotransformation and Microbial Degradation

Biotransformation, the chemical modification of substances by living organisms, is a crucial pathway for the degradation of many organic compounds, including dithiocarbamates. Microbial degradation is considered an efficient and environmentally friendly option for breaking down carbamate (B1207046) residues in soil and water. nih.gov

The process often begins with hydrolysis of the carbamate molecule, a reaction frequently facilitated by microbial enzymes called hydrolases. nih.govfrontiersin.org A variety of bacterial and fungal species have been identified that are capable of degrading carbamates. nih.gov For dithiocarbamates specifically, research has identified microbial consortia that can effectively break down these compounds. Such consortia may include bacteria from the genera Alcaligenes, Pseudomonas, and Hypomicrobium. google.com These microorganisms can utilize the compound, sometimes in a process known as co-metabolism, where the degradation of the target compound occurs while the microbe consumes another primary carbon source. nih.gov

The microbial breakdown of related compounds can yield products such as dimethylamine, formaldehyde, and elemental sulfur. google.com The effectiveness of this biodegradation is dependent on environmental conditions such as pH and temperature, with optimal ranges typically between pH 5.0-8.5 and temperatures of 5°C to 42°C. google.com

Table 2: Microbial Degradation of Dithiocarbamates

Aspect Description
Mechanism Primarily enzymatic hydrolysis, often through co-metabolism. nih.govnih.gov
Key Enzymes Hydrolases. nih.gov
Degrading Microbes Bacteria (e.g., Alcaligenes, Pseudomonas, Hypomicrobium) and various fungi. google.comnih.gov
Potential Products Dimethylamine, Formaldehyde, Elemental Sulfur. google.com
Optimal Conditions pH: 5.0-8.5; Temperature: 5°C - 42°C. google.com

Environmental Mobility and Fate

The movement and ultimate destination of this compound in the environment are governed by its partitioning behavior between soil, water, and sediment.

The mobility of this compound in soil, and therefore its potential to leach into groundwater, is largely determined by its adsorption to soil particles. This partitioning behavior is quantified by the soil adsorption coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc) chemsafetypro.comresearchgate.net. A higher Koc value indicates stronger adsorption to soil organic matter and lower mobility chemsafetypro.comresearchgate.net.

General studies on dithiocarbamates have reported low to moderate mobility in soil nih.gov. The mobility of a pesticide is classified based on its Koc value, as shown in the table below.

Table 1: Soil Mobility Classification Based on Koc Values

Koc (mL/g) Mobility Class
0 - 50 Very High
50 - 150 High
150 - 500 Medium
500 - 2,000 Low
> 2,000 Slight to Immobile

Data derived from general pesticide mobility classifications.

The leaching potential is also influenced by soil type; for instance, soils with higher clay and organic matter content tend to adsorb pesticides more strongly, reducing their mobility researchgate.net. Conversely, in sandy soils, the potential for leaching is higher researchgate.net. The application of dithiocarbamates can also influence the mobility of metals in the soil, such as zinc and manganese, particularly in acidic soil conditions nih.gov.

When this compound enters aquatic systems, it can partition between the water column and the sediment. The sediment can act as both a sink and a potential source of the compound. The distribution between the sediment and water phases is described by the sediment-water distribution coefficient (Kd).

Contaminants can be released from sediments back into the water column through various processes, including resuspension of sediment particles and changes in chemical conditions such as pH or redox potential. The binding of dithiocarbamates to sediment is influenced by the organic carbon content of the sediment, with higher organic carbon generally leading to stronger binding and reduced availability in the water column. The complex nature of sediment, with its heterogeneous composition of mineral and organic matter, makes predicting the precise release dynamics challenging nih.gov.

Ecotoxicological Research: Environmental Impact and Mechanistic Toxicity

Aquatic Ecotoxicity Assessments

The aquatic environment is a primary recipient of many chemical contaminants, making the study of potassium dimethyldithiocarbamate's effects on aquatic life a critical component of its environmental risk assessment. Research in this area has focused on its toxicity to key freshwater organisms that represent different trophic levels, including fish, invertebrates, and algae.

Acute toxicity studies have been conducted to determine the concentrations of potassium dimethyldithiocarbamate (B2753861) that are lethal or cause adverse effects to freshwater fish and invertebrates over a short period. The median lethal concentration (LC50) and median effective concentration (EC50) are common endpoints in these studies.

For fish, the 96-hour LC50 for the Fathead minnow (Pimephales promelas) has been reported to be 60 parts per billion (ppb) for a formulated product. chemicalbook.com Other studies have found a 48-hour LC50 for the Ide (Leuciscus idus) of approximately 1 mg/L and a 96-hour LC50 for the Guppy (Poecilia reticulata) of 2.6 mg/L. redox.com

The water flea, Daphnia magna, is a standard model organism for aquatic invertebrate toxicity testing. For this species, a 48-hour EC50, based on immobilization, has been determined to be 0.67 mg/L. redox.com Another study on a formulated product reported a 48-hour EC50 for intoxication and immobilization of Daphnia magna at 340 ppb. chemicalbook.com These findings indicate that this compound is highly toxic to aquatic invertebrates.

OrganismSpeciesEndpointConcentrationExposure DurationReference
FishPimephales promelas (Fathead minnow)LC5060 ppb96 hours chemicalbook.com
FishLeuciscus idus (Ide)LC50~1 mg/L48 hours redox.com
FishPoecilia reticulata (Guppy)LC502.6 mg/L96 hours redox.com
CrustaceanDaphnia magna (Water flea)EC50 (Immobilization)0.67 mg/L48 hours redox.com
CrustaceanDaphnia magna (Water flea)EC50 (Immobilization)340 ppb48 hours chemicalbook.com

Algae are primary producers in aquatic ecosystems, and any toxic effects on them can have cascading consequences for the entire food web. nih.gov Algal growth inhibition studies are therefore essential for a comprehensive ecotoxicological profile. The toxicity of this compound to algae has been evaluated using species such as Chlorella pyrenoidosa. For this species, the 96-hour EC50, which represents the concentration causing a 50% reduction in growth, was found to be 0.8 mg/L. redox.com Standard test species like Pseudokirchneriella subcapitata are commonly used in such assays to ensure data reliability and comparability. mdpi.com

OrganismSpeciesEndpointConcentrationExposure DurationReference
AlgaeChlorella pyrenoidosaEC500.8 mg/L96 hours redox.com

Terrestrial Ecotoxicity Assessments

Information on the terrestrial ecotoxicity of this compound is less abundant in publicly available literature. Studies on birds have been conducted, with a dietary LC50 for the Northern bobwhite (Colinus virginianus) reported to be greater than 5200 ppm over an 8-day exposure period. nih.gov

For soil organisms, which are crucial for soil health and nutrient cycling, specific toxicity data for this compound is limited. While research exists on the effects of other pesticides on earthworms like Eisenia andrei and Aporrectodea caliginosa, specific studies detailing the LC50 or no-observed-effect concentration (NOEC) for this compound on these organisms were not found in the searched sources. mdpi.comsmujo.id The U.S. Environmental Protection Agency has noted that data on terrestrial field dissipation for dithiocarbamate (B8719985) salts are needed. regulations.gov

Probabilistic Environmental Concentration-Effect Relationships

Probabilistic approaches in ecotoxicology use statistical distributions of toxicity data to estimate concentrations below which harmful effects on ecosystems are unlikely. These methods are used to derive protective thresholds for environmental risk assessment.

The Hazardous Concentration for 5% of species (HC5) is a statistical metric derived from a Species Sensitivity Distribution (SSD). researchgate.net An SSD is a cumulative probability distribution of toxicity values for multiple species, which models the variation in sensitivity to a specific chemical within the ecosystem. researchgate.net The HC5 is the concentration at which 5% of the species in the ecosystem are predicted to be affected. researchgate.net This value can be used to derive a PNEC, often by applying a small assessment factor (typically between 1 and 5). researchgate.net As with the PNEC, a specific HC5 value for this compound has not been identified in the reviewed public literature. Determining an HC5 requires a substantial amount of toxicity data from various species to construct a reliable SSD.

Ecological Risk Characterization in Aquatic and Terrestrial Ecosystems

The ecological risk of this compound is a critical area of study, focusing on its potential adverse effects on non-target organisms in both aquatic and terrestrial environments. Research into its environmental fate and toxicity provides the foundation for characterizing these risks. The compound's impact is assessed by determining its toxicity to a range of organisms and understanding its behavior and persistence in different environmental compartments.

Mechanistic Toxicity

The toxic action of this compound, like other dithiocarbamates, is primarily attributed to its ability to interfere with essential biological processes. A key mechanism is the inhibition of metal-dependent and sulfhydryl-containing enzyme systems in various organisms. nih.gov This can disrupt a wide array of metabolic pathways. Furthermore, dithiocarbamates can chelate essential polyvalent cations, which can lead to neurotoxicity through mechanisms not involving its common metabolite, ethylenethiourea (B1671646) (ETU). nih.gov Some dithiocarbamates are also known to metabolize into carbon disulfide (CS₂), a known neurotoxin. nih.gov

Aquatic Ecosystems

This compound is recognized as being very toxic to aquatic life, and its release into the environment should be avoided. herts.ac.uk Studies have been conducted to determine the acute toxicity of this compound to various aquatic organisms. The results of these studies are crucial for establishing environmental quality standards and for assessing the potential risks associated with its presence in aquatic systems.

A primary ecological risk assessment of its metabolite, dimethyldithiocarbamate (DMDC), in a coastal environment in Japan, revealed that the ecological risk of DMDC and its derived dithiocarbamates is relatively high, particularly in bottom seawaters. researchgate.net This was the first report to identify DMDC in environmental seawater and sediment samples. researchgate.net The study found that DMDC concentrations were significantly higher in bottom seawater compared to surface seawater, which is likely due to leaching from sediments and photodegradation in surface waters. researchgate.net The research also highlighted seasonal variations in risk, with higher concentrations observed from April to June. researchgate.net

The following table summarizes key ecotoxicity data for this compound in aquatic organisms:

Test OrganismEndpointConcentration (mg/L)Exposure DurationReference
Leuciscus idus (Ide)LC50approx. 148 h herts.ac.uk
Poecilia reticulata (Guppy)LC502.696 h herts.ac.uk
Daphnia magna (Water flea)EC500.6748 h herts.ac.uk
Chlorella pyrenoidosa (Green algae)EC500.896 h herts.ac.uk

LC50: Lethal concentration for 50% of the test organisms. EC50: Effective concentration for 50% of the test organisms.

Terrestrial Ecosystems

However, studies on other dithiocarbamates, such as mancozeb, have shown toxic effects on non-target soil organisms like the nematode Caenorhabditis elegans. nih.gov These studies indicate that dithiocarbamates can cause organismal stress and inhibit larval growth. nih.gov The toxicity of dithiocarbamates in soil is complex and can be influenced by the release of associated metals like manganese, which can have its own neurotoxic effects.

Given the lack of specific data for this compound, a comprehensive ecological risk characterization for terrestrial ecosystems remains an area requiring further investigation. The potential for this water-soluble compound to leach into soil and impact soil-dwelling organisms and microbial communities warrants dedicated research to fully understand its environmental risk profile. In the absence of direct data, risk assessments often rely on data from similar compounds and consider the physicochemical properties of this compound, such as its soil adsorption/desorption coefficients, to model its potential environmental concentrations and subsequent risks. regulations.gov

Advanced Applications and Materials Science Contributions

Polymer Chemistry and Material Modification

In the realm of polymer science, potassium dimethyldithiocarbamate (B2753861) serves critical roles in the synthesis and processing of elastomers, contributing to both the control of polymerization and the enhancement of final material properties.

Role as Polymerization Inhibitor in Synthetic Elastomers

Potassium dimethyldithiocarbamate and its related salts function as effective polymerization inhibitors, also known as shortstops, in the production of synthetic rubbers. kawachem.co.jp During the synthesis of various resins like acrylic acid, acrylic ester, and vinyl acetate (B1210297), which are prone to spontaneous polymerization, inhibitors are crucial for preventing premature and uncontrolled reactions. kawachem.co.jp In the context of synthetic elastomers such as styrene-butadiene rubber (SBR), these compounds act as polymerization terminators. kawachem.co.jpgoogle.com

The primary function of a polymerization inhibitor is to terminate the propagation of growing polymer chains. nih.gov Inhibitors are reactive molecules that interact with the active ends of the spreading polymer chains, deactivating them and thus halting further growth. nih.gov This control is essential for ensuring the safe storage, transport, and handling of highly reactive monomers. nih.govfujifilm.com Dithiocarbamates are employed to stop the polymerization reaction once the desired molecular weight and conversion have been achieved, thereby controlling the properties of the final elastomer. kawachem.co.jp

Application as Vulcanization Accelerator in Rubber Processing

This compound is a member of the dithiocarbamate (B8719985) class of ultra-accelerators used in the vulcanization of rubber. camachem.comakrochem.comlusida.com Vulcanization is a chemical process that converts natural and synthetic rubbers into more durable materials by forming cross-links between individual polymer chains. mdpi.com While sulfur alone can vulcanize rubber, the process is extremely slow and inefficient. lusida.com Accelerators are added to increase the rate and efficiency of the vulcanization process, leading to improved mechanical properties in the final product. mdpi.com

Dithiocarbamates are known for being powerful and fast-acting accelerators. akrochem.com They are often used in combination with other primary accelerators, such as those from the thiazole (B1198619) or sulfenamide (B3320178) classes, to achieve a balance of processing safety and rapid cure times. akrochem.comlusida.com This synergistic effect allows for sufficient delay before the onset of vulcanization (scorch delay) while ensuring a high rate of cure once the process begins. akrochem.com this compound and similar compounds are versatile and can be used in a variety of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), butyl rubber (IIR), and ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber. camachem.comakrochem.com The use of these accelerators results in vulcanizates with enhanced properties such as higher modulus, improved elasticity, and greater durability. akrochem.commdpi.com

Table 1: Comparison of Dithiocarbamate Accelerator Systems in Rubber Vulcanization

Accelerator SystemElastomer TypeKey Characteristics
Zinc Dimethyldithiocarbamate (ZMDC) with a thiazole acceleratorNatural Rubber (NR)Produces a fast cure rate and high modulus. akrochem.com
Zinc Dimethyldithiocarbamate (ZMDC) with a thiazole acceleratorStyrene-Butadiene Rubber (SBR)Provides a rapid vulcanization process. akrochem.com
Dithiocarbamates (general)NR, SBR, BR, NBRActs as an ultra-fast accelerator, often for low-temperature curing. lusida.com
Dithiocarbamates (as secondary accelerator)Butyl (IIR), EPDMUsed to achieve faster cure rates, especially in continuous vulcanization. akrochem.com

Water Treatment Technologies

The unique chemical properties of this compound make it a valuable agent in water purification, particularly for treating industrial wastewater contaminated with heavy metals and microorganisms.

Heavy Metal Removal from Industrial Effluents

This compound is utilized in the treatment of industrial wastewater for the removal of heavy metals. google.comactglobal.net Industrial effluents from sectors such as electroplating and mining can contain toxic heavy metals like copper, nickel, and others, often in the form of stable complexes. p2infohouse.orgnih.gov Conventional treatment methods may struggle to effectively remove these metals, especially when they are chelated. actglobal.netp2infohouse.org

Dithiocarbamates function by precipitating dissolved metal ions, forming insoluble metal-dithiocarbamate complexes. actglobal.net This process is effective even for hard-to-treat waste streams containing complexed metals, such as the copper-ammonia complex found in rinsewater from circuit board etching. p2infohouse.org The reaction between the dithiocarbamate and the metal ions leads to the formation of a solid precipitate that can then be removed from the water through filtration or sedimentation. mdpi.com This method can reduce the concentration of toxic metals in the effluent to meet stringent environmental discharge limits. p2infohouse.org

Table 2: Efficacy of Dithiocarbamate in Heavy Metal Precipitation

ContaminantIndustrial SourceTreatment PrincipleOutcome
Chelated Copper (e.g., Cu(NH₃)₄²⁺)Printed Circuit Board EtchingPrecipitation with dithiocarbamate. p2infohouse.orgFormation of insoluble copper-dithiocarbamate complex. p2infohouse.org
Dissolved Heavy MetalsElectroplating RinsewaterFormation of insoluble organometallic compounds. actglobal.netReduction of regulated metals to non-detectable levels. actglobal.net
Nickel ComplexesElectroless Nickel PlatingBreaking of chelated complexes and precipitation. p2infohouse.orgEffective removal of nickel from the waste stream. p2infohouse.org

Antimicrobial Activity in Industrial Water Systems

This compound is a broad-spectrum biocide employed to control the growth of microorganisms in industrial water systems. herts.ac.uknih.govbiosynth.com Systems such as industrial cooling towers and wastewater treatment facilities are susceptible to contamination by bacteria and fungi. herts.ac.ukaniq.org.mx This microbial growth can lead to biofouling, corrosion, and a reduction in system efficiency.

The antimicrobial action of this compound involves inhibiting the growth of bacteria and fungi. herts.ac.ukbiosynth.com It is believed to work by reacting with proteins in the cell membrane and inactivating essential enzyme systems within the microorganisms. biosynth.comaniq.org.mx Furthermore, it can prevent the attachment of bacteria to surfaces, potentially by forming a protective layer on metal surfaces. herts.ac.ukbiosynth.com This rapid-acting biocidal effect helps to maintain the operational integrity of industrial water systems and prevent problems associated with microbial contamination. aniq.org.mx

Precursor Chemistry for Novel Materials

Beyond its direct applications, this compound also serves as a chemical intermediate or precursor in the synthesis of more complex molecules and novel materials. One notable example is its use in the synthetic preparation of sulfonamide carbonic anhydrase inhibitors, which have been investigated as potential antitumor agents. chemicalbook.com In this context, the dithiocarbamate moiety provides a reactive scaffold that can be chemically modified to build larger, more complex molecules with specific biological activities. This role as a building block highlights the compound's versatility and importance in the field of medicinal chemistry and materials science research. camachem.com

Synthesis of Metal Sulfide (B99878) Nanoparticles

The decomposition of dithiocarbamate complexes, including those derived from this compound, presents a reliable method for producing high-quality metal sulfide nanoparticles. This single-source precursor (SSP) approach is advantageous due to its simplicity and the high purity of the resulting nanocrystals. The thermal decomposition of metal dithiocarbamate complexes in a solvent, a process known as solvothermal decomposition, allows for the synthesis of various metal sulfide nanoparticles with controlled size and morphology.

Research has demonstrated the synthesis of a range of metal sulfide nanoparticles from dithiocarbamate complexes. For instance, iron dithiocarbamate complexes have been used as precursors to synthesize iron sulfide nanoparticles such as pyrrhotite (B1172379) (Fe₇S₈). researchgate.net Similarly, ternary metal sulfides like violarite (FeNi₂S₄) and pentlandite (B1173512) ((Fe,Ni)₉S₈) have been successfully synthesized using dithiocarbamate complexes as single-source precursors. moleko.combiosynth.com The specific phase of the resulting metal sulfide can be controlled by adjusting reaction parameters such as temperature and precursor concentration. moleko.combiosynth.com

The general mechanism of decomposition is believed to involve the formation of an intermediate through amide exchange between the dithiocarbamate and the solvent, highlighting the solvent's crucial role in the synthesis process. researchgate.net This method provides a versatile platform for generating a variety of metal sulfide nanoparticles for further applications.

Formation of Nanocomposites

Dithiocarbamate-derived materials are also instrumental in the formation of nanocomposites. The precipitates obtained from processes utilizing dithiocarbamates can be incorporated into polymer matrices to create functional nanocomposites. While direct examples specifying this compound are not abundant, the use of nickel(II) dithiocarbamates to synthesize composites is known. made-in-china.com The resulting metal sulfide nanoparticles from dithiocarbamate precursors can be embedded within a polymer, imparting specific properties to the composite material.

Contributions to Thin Film Semiconductor Development

In the realm of semiconductor technology, dithiocarbamates contribute to the development of thin films. Metal sulfide thin films, which are crucial components in various electronic and optoelectronic devices, can be prepared using dithiocarbamate complexes. These complexes can be used in techniques like chemical bath deposition to grow thin films of materials such as cobalt sulfide (CoS) and others on a substrate. researchgate.netresearchgate.net The resulting films often exhibit properties suitable for semiconductor applications. researchgate.net The use of single-source precursors like metal dithiocarbamates can lead to the formation of uniform thin films with desirable thicknesses for electronic applications. researchgate.net The properties of these thin films can be further tailored by post-deposition treatments like annealing. researchgate.net

Relevance in Electroluminescent and Solar Cell Technologies

The thin film semiconductors derived from dithiocarbamate precursors have direct relevance to electroluminescent and solar cell technologies. made-in-china.comnih.gov Thin-film solar cells, for example, rely on layers of semiconductor materials to convert sunlight into electricity. nih.gov Dithiocarbamate-derived metal sulfides, such as those containing copper, are materials of interest for photovoltaic applications. made-in-china.com The ability to produce these semiconductor materials as thin films via methods compatible with dithiocarbamate precursors makes this class of compounds relevant to the ongoing development of next-generation solar energy technologies. nih.gov

Catalytic Roles in Chemical Synthesis

This compound and related dithiocarbamate compounds exhibit catalytic activity in several chemical processes. One of the most established industrial applications is as an accelerator in the vulcanization of rubber, where it facilitates the cross-linking of polymer chains. researchgate.net

In the realm of polymer chemistry, it also acts as a polymerization inhibitor or terminator. Specifically, it has been used as a terminator for butadiene-styrene rubber polymerization.

Furthermore, dithiocarbamate complexes have been explored for their catalytic potential in other areas. For example, nanoparticles derived from these precursors are being tested for their catalytic activity in processes like CO₂ reduction. researchgate.net There is also evidence of dithiocarbamates participating in light-catalyzed reactions to form other organic compounds.

Application as Metal Precipitant

A significant industrial application of this compound, and more broadly sodium dimethyldithiocarbamate, is in the treatment of industrial wastewater. researchgate.netmoleko.combiosynth.commade-in-china.comnih.govecologixsystems.com It is a highly effective chelating agent and precipitant for heavy metals. moleko.commade-in-china.com This compound reacts with various dissolved heavy metal ions to form insoluble metal-dithiocarbamate complexes. researchgate.net These precipitates can then be easily removed from the water through filtration or sedimentation. researchgate.net

This precipitation method is effective for a wide range of heavy metals and can be used even when metals are complexed with other agents. moleko.comecologixsystems.com The resulting sludge containing the metal precipitates has been shown to be highly stable, which is crucial for preventing the re-leaching of toxic metals into the environment. nih.gov Studies have shown that precipitates formed with dimethyldithiocarbamate are more stable compared to those formed with other precipitating agents like sodium hydroxide (B78521) or sodium trithiocarbonate, especially when exposed to acidic conditions. nih.gov

Below is a table summarizing the effectiveness of dimethyldithiocarbamate (DMDTC) in precipitating various heavy metals from industrial wastewater, showcasing its broad applicability.

Table 1: Metals Precipitated by Dimethyldithiocarbamate

Metal Ion Effectiveness Reference
Copper (Cu) High ecologixsystems.com
Zinc (Zn) High ecologixsystems.com
Cadmium (Cd) High nih.govecologixsystems.com
Lead (Pb) High nih.govecologixsystems.com
Nickel (Ni) High nih.gov
Chromium (Cr) Effective nih.gov
Cobalt (Co) Effective nih.gov
Mercury (Hg) Effective ecologixsystems.com
Silver (Ag) Effective ecologixsystems.com
Gold (Au) Effective ecologixsystems.com
Palladium (Pd) Effective ecologixsystems.com
Platinum (Pt) Effective ecologixsystems.com

Advanced Analytical Methodologies for Detection and Quantification

Spectrophotometric Techniques

Spectrophotometric methods are among the classical and still widely used techniques for the determination of total dithiocarbamate (B8719985) content. encyclopedia.pubnih.gov These methods are typically based on the generation of carbon disulfide and its subsequent reaction to form a colored product.

The foundational principle of this technique is the quantitative release of carbon disulfide from dithiocarbamates upon digestion with a hot acid. tandfonline.combohrium.com The liberated CS₂ is purged from the sample, trapped in an absorbing solution, and reacted with a chromogenic agent to form a colored complex. The absorbance of this complex is then measured using a UV-Vis spectrophotometer, and the concentration is determined by comparison with a calibration curve. nih.govepa.gov

Several chemical reactions are employed for color development. A widely adopted procedure, described in EPA Method 630, involves reacting the evolved CS₂ with a solution containing cupric acetate (B1210297) and diethanolamine (B148213) in ethanol (B145695). epa.gov This reaction produces a yellow-colored copper complex, which is typically measured at an absorbance maximum of 435 nm. nih.govepa.gov For lower concentrations, a wavelength of 380 nm may be used. epa.gov

An alternative method involves absorbing the CS₂ in ethanolic sodium hydroxide (B78521), which forms a xanthate. nih.gov This xanthate is then treated with reagents like potassium iodate (B108269) and N-chlorosuccinimide to liberate free iodine. The iodine selectively oxidizes a leuco crystal violet dye to the intensely colored crystal violet, which exhibits an absorbance maximum at 595 nm. nih.gov Another approach utilizes the reaction of dithiocarbamates with dithianon (B166097) in acetonitrile (B52724), forming a red-violet product with a maximum absorbance at 520 nm. researchgate.net

These spectrophotometric methods provide a cost-effective way to determine total dithiocarbamate residues but lack the specificity to differentiate between individual compounds like potassium dimethyldithiocarbamate (B2753861). tandfonline.comepa.gov

Table 1: Comparison of UV-Vis Spectrophotometric Methods for Dithiocarbamate Detection via CS₂

MethodChromogenic Reagent SystemAnalyte MeasuredWavelength (λmax)Reference
Copper Complexation Cupric Acetate / DiethanolamineYellow Copper Complex435 nm (or 380 nm) nih.gov, epa.gov
Leuco Crystal Violet Leuco Crystal Violet / Iodine LiberationCrystal Violet Dye595 nm nih.gov
Dithianon Reaction Dithianon / AcetonitrileRed-Violet Product520 nm researchgate.net

Chromatographic Separation and Detection Methods

While spectrophotometry provides total DTC content, chromatography offers the significant advantage of separating individual compounds, allowing for more specific quantification. tandfonline.comtandfonline.com These methods can be direct, or more commonly, indirect, involving either CS₂ detection or chemical derivatization.

Gas chromatography coupled with mass spectrometry is a powerful and widely used technique for dithiocarbamate analysis, though typically in an indirect manner. encyclopedia.pubthermofisher.com The standard approach, compliant with methods like EN 12396, is based on the acid hydrolysis of all present dithiocarbamates into carbon disulfide. encyclopedia.pub The volatile CS₂ is purged from the sample, trapped (e.g., in isooctane), and then injected into the GC-MS system for analysis. thermofisher.comnih.gov

This method is highly sensitive and selective for CS₂. The mass spectrometer is usually operated in selected ion monitoring (SIM) mode to enhance specificity, monitoring for the characteristic ions of CS₂, such as the quantifier ion at mass-to-charge ratio (m/z) 76 and the qualifier ion at m/z 78. nih.gov However, since the analysis measures the common degradation product, it provides a total dithiocarbamate value and cannot differentiate the parent compounds. thermofisher.com

To analyze specific dimethyldithiocarbamates, derivatization techniques can be employed. For instance, DTCs can be reacted with methyl iodide to form their corresponding methyl esters. encyclopedia.pub These more stable and volatile derivatives can then be separated and identified by GC-MS, enabling the specific quantification of dimethyldithiocarbamates. encyclopedia.pub

Table 2: Typical GC-MS Parameters for Dithiocarbamate Analysis as Carbon Disulfide

ParameterConditionPurposeReference
Analytical Principle Acid hydrolysis to CS₂, followed by GC-MS detectionQuantifies total DTCs as CS₂ nih.gov, thermofisher.com
GC Column DB-5MS (5% diphenyl / 95% dimethylpolysiloxane)Separation of CS₂ from solvent and matrix components nih.gov
Carrier Gas HeliumInert gas to carry sample through the column nih.gov
Injection Mode SplitIntroduces a portion of the sample into the column nih.gov
MS Ionization Electron Ionization (EI)Fragments molecules for mass analysis nih.gov
MS Detection Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity for target ions nih.gov
Target Ions for CS₂ m/z 76 (Quantifier), m/z 78 (Qualifier)Specific identification and quantification of CS₂ nih.gov

High-Performance Liquid Chromatography (HPLC) is a key technique for overcoming the primary limitation of CS₂-based methods, as it allows for the direct separation and analysis of individual, intact dithiocarbamate compounds. tandfonline.comtandfonline.com This is crucial because different DTCs have varying toxicological profiles. tandfonline.com

Analysis is often performed using a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. encyclopedia.pub The mobile phase typically consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile and an aqueous buffer. researchgate.netnih.gov Detection is commonly achieved with a UV detector, as the dithiocarbamate structure contains chromophores that absorb UV light. encyclopedia.pub

For compounds like N,N-dimethyldithiocarbamate (DMDC), which may not have ideal chromatographic properties or may be present in complex matrices like wastewater, pre-column derivatization can enhance detection. researchgate.net One study developed a method where DMDC was derivatized using an iodine/potassium iodide (I₂/KI) solution. The resulting stable derivative was then analyzed by HPLC-UV at a wavelength of 254 nm, achieving good recovery and repeatability. researchgate.net

Table 3: Example HPLC Conditions for N,N-Dimethyldithiocarbamate (DMDC) Analysis

ParameterConditionPurposeReference
Analytical Principle Pre-column derivatization followed by HPLC separationEnables sensitive and specific detection of DMDC researchgate.net
Derivatization Reagent I₂/KI SolutionConverts DMDC to a stable, UV-active derivative researchgate.net
HPLC Column C18 Reversed-PhaseSeparates the DMDC derivative from other components encyclopedia.pub, researchgate.net
Mobile Phase Methanol-Water (40/60, v/v)Elutes the analyte from the column researchgate.net
Detector UV DetectorQuantifies the analyte based on UV absorbance researchgate.net
Detection Wavelength 254 nmWavelength of maximum absorbance for the derivative researchgate.net
Sample Matrix WastewaterDemonstrates applicability to environmental samples researchgate.net
Recovery 84.7% to 96.5%Indicates the efficiency of the extraction and analysis researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as one of the most advanced and powerful techniques for pesticide residue analysis, including dithiocarbamates and their metabolites. researchgate.netuni-due.de This method combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, allowing for unequivocal identification and quantification even at trace levels. researchgate.nethpst.cz

The advantage of LC-MS/MS over GC-based methods is its ability to analyze less volatile, more polar, and thermally unstable compounds directly, often with minimal sample preparation. researchgate.net For dithiocarbamates, which are often unstable, a derivatization step is still beneficial. nih.gov A method for analyzing 10 different DTCs involved methylation with dimethyl sulfate, followed by a simplified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and subsequent LC-MS/MS analysis. This approach yielded excellent accuracy (92.2% to 112.6%) and repeatability (<9.6%). nih.gov

LC-MS/MS is particularly valuable for the simultaneous analysis of parent dithiocarbamates and their more polar degradation products, such as ethylenethiourea (B1671646) (ETU), in a single run. researchgate.net The technique provides very low limits of detection (LOD) and quantification (LOQ), often in the low microgram per kilogram (µg/kg) range, making it suitable for enforcing maximum residue limits (MRLs) in food and environmental samples. hpst.czmdpi.com

Table 4: Performance of a Validated LC-MS/MS Method for Dithiocarbamate Analysis

ParameterFindingSignificanceReference
Derivatization Methylation using dimethyl sulfateSimplifies sample preparation for a wide range of DTCs nih.gov
Sample Preparation Modified QuEChERSProvides effective and rapid extraction and cleanup nih.gov
Linearity (r) ≥0.99Demonstrates a strong correlation between concentration and response nih.gov
Accuracy 92.2% to 112.6%High accuracy ensures reliable quantification nih.gov
Repeatability (%RSD) <9.6%Good precision indicates method robustness nih.gov
Applicable Matrices Beer, Fruit Juice, MaltShows versatility across different complex sample types nih.gov

Headspace Gas Chromatography (HS-GC) is a variation of GC that is ideal for analyzing volatile organic compounds in solid or liquid samples. impactanalytical.com For dithiocarbamate analysis, its application is analogous to the general GC-MS method: it quantifies the carbon disulfide released upon acid digestion. encyclopedia.pubnih.gov

In this technique, the sample is sealed in a vial and heated. An acid, such as stannous chloride in HCl, is added to facilitate the decomposition of dithiocarbamates to CS₂. thermofisher.comnih.gov As the vial is heated, the volatile CS₂ partitions from the sample matrix into the gas phase (the headspace) above it. A portion of this gas is then automatically sampled and injected into the gas chromatograph. thermofisher.com

A major benefit of HS-GC is that the non-volatile parts of the sample matrix are not injected into the GC system, which helps to protect the column and reduce instrument maintenance. thermofisher.com The method has been successfully applied to determine dithiocarbamate residues in various fruits and vegetables. nih.gov However, it is important to note that the sample matrix composition can affect the partitioning of CS₂ into the headspace; matrices with high sugar or lipid content may cause an overestimation of the analyte if matrix-matched standards are not used for calibration. nih.gov Detection is often performed using a mass spectrometer (MS) or a flame ionization detector (FID). thermofisher.comlabrulez.com

Table 5: Key Aspects of Headspace GC (HS-GC) for Dithiocarbamate Analysis

AspectDescriptionSignificanceReference
Principle Analysis of volatile CS₂ in the gas phase above the sampleAvoids injection of non-volatile matrix components thermofisher.com, impactanalytical.com
Sample Preparation Acid hydrolysis (e.g., with SnCl₂/HCl) in a sealed vialDecomposes DTCs to release volatile CS₂ thermofisher.com, nih.gov
Sampling Automated injection of the headspace gasProvides high precision and automation thermofisher.com
Potential Issue Matrix EffectsHigh sugar or lipid content can alter CS₂ partitioning, potentially leading to inaccurate quantification nih.gov
Application Residue analysis in food and environmental samplesA robust method for total volatile content (as CS₂) nih.gov, labrulez.com

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical prerequisite for reliable analysis, aiming to isolate the target analyte from complex matrices, minimize interference, and convert it into a form suitable for the chosen analytical instrument.

A traditional and fundamental approach for the analysis of dithiocarbamates, including potassium dimethyldithiocarbamate, involves their decomposition under acidic conditions. This process, known as acidic digestion, causes the dithiocarbamate moiety to break down, evolving a stoichiometric amount of carbon disulfide (CS₂). The decomposition of this compound is accelerated by acidification nih.gov. The evolved carbon disulfide is then trapped and measured, typically by spectrophotometry or gas chromatography, allowing for the indirect quantification of the parent dithiocarbamate compound. This method is foundational for determining total dithiocarbamate content but does not distinguish between different types of dithiocarbamates if multiple are present in a sample.

To enhance the volatility and thermal stability of dithiocarbamates for gas chromatographic (GC) analysis, derivatization techniques such as methylation are employed. Methylation converts the non-volatile dithiocarbamate salt into a more volatile ester form. This allows for direct analysis of the specific dithiocarbamate rather than relying on the indirect carbon disulfide evolution method. High-performance liquid chromatography (HPLC) can also be utilized for the analysis of methylated DNA bases, demonstrating the versatility of methylation in preparing samples for sensitive chromatographic detection. nih.gov This derivatization step is crucial for achieving the separation and specific detection required in complex residue analysis.

Modern analytical workflows widely employ Solid Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample cleanup and concentration, particularly for pesticide residues in food and environmental samples. sigmaaldrich.comcoleparmer.com

Solid Phase Extraction (SPE) is a powerful technique used for the rapid and selective preparation of samples before chromatographic analysis. sigmaaldrich.com It involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte. coleparmer.com Interfering compounds can be washed away, and the purified analyte is then eluted with a different solvent, resulting in a cleaner and more concentrated sample. coleparmer.com

QuEChERS is a streamlined methodology that has become popular for multi-residue pesticide analysis in food and agricultural products. sigmaaldrich.comhawach.com The process typically involves an initial extraction and separation using an organic solvent and salt solutions, followed by a cleanup step known as dispersive SPE (d-SPE). coleparmer.comhawach.com In d-SPE, an adsorbent is mixed directly with the extract to remove interferences before analysis by techniques like LC-MS or GC-MS. hawach.comthermofisher.com The QuEChERS method is recognized by official bodies and is included in methods such as EN 15662 and AOAC 2007.01. sigmaaldrich.comcoleparmer.com

FeatureSolid Phase Extraction (SPE)QuEChERS
Principle Analytes are isolated from a liquid sample by partitioning onto a solid stationary phase in a cartridge or plate. sigmaaldrich.comcoleparmer.comCombines solvent extraction with salting-out, followed by cleanup using dispersive SPE with bulk sorbents. hawach.comnih.gov
Primary Application Selective sample preparation for a wide range of analytes and matrices prior to chromatography. sigmaaldrich.comHigh-throughput multi-residue pesticide analysis in food and agricultural products. sigmaaldrich.comhawach.comthermofisher.com
Workflow Conditioning, sample loading, washing (to remove interferences), and elution of the target analyte. coleparmer.comHomogenization, extraction with solvent/salts, centrifugation, and cleanup of the supernatant with d-SPE sorbents. nih.gov
Advantages High selectivity, high recovery, and ability to handle a wide range of sample volumes. sigmaaldrich.comQuick, easy, low solvent usage, high sample throughput, and cost-effective. sigmaaldrich.comnih.gov

Applications in Environmental and Analytical Chemistry

This compound's chemical properties make it useful in both monitoring environmental contamination and as a tool in analytical chemistry.

As a pesticide, this compound may be found as a residue in various environmental matrices, including agricultural products, soil, and water. ca.gov The analysis of these residues is critical for ensuring food safety and monitoring environmental impact. Methodologies like QuEChERS coupled with advanced instrumentation such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) are frequently used for this purpose. nih.gov A significant challenge in analyzing residues in complex matrices like herbs is the "matrix effect," where other components in the sample can suppress or enhance the analyte's signal, affecting the accuracy and reproducibility of the results. nih.gov Careful evaluation and mitigation of these matrix effects are crucial for reliable quantification. nih.gov

Application AreaTypical MatricesPrimary Analytical TechniqueKey Challenge
Pesticide Residue MonitoringFruits, vegetables, herbs, cannabis flower. coleparmer.comthermofisher.comnih.govQuEChERS sample preparation followed by LC-MS/MS or GC-MS. coleparmer.comthermofisher.comnih.govMatrix Effects (signal suppression or enhancement). nih.gov
Environmental MonitoringSoil, Water.SPE or QuEChERS followed by chromatography. sigmaaldrich.comAchieving low detection limits and removing interferences.

This compound serves as a valuable reagent in analytical chemistry due to its ability to form stable complexes with various metal ions. camachem.com This chelating property is exploited for the determination and separation of specific metals. By binding with heavy metal ions such as copper, zinc, and lead, it facilitates their removal from industrial wastewater and enables their quantitative analysis. camachem.com This selective affinity allows it to be used in various analytical techniques where the complexation reaction leads to a measurable signal, such as in spectrophotometry or electrochemical methods.

Metal IonApplication of ComplexationReference
Copper (Cu)Chelating agent for removal from wastewater and quantitative analysis. camachem.com
Zinc (Zn)Chelating agent for removal from wastewater and quantitative analysis. camachem.com
Lead (Pb)Chelating agent for removal from wastewater and quantitative analysis. camachem.com

Computational and Theoretical Chemistry Insights

Quantum Chemical Approaches

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. For compounds like potassium dimethyldithiocarbamate (B2753861), these methods can model the ionic interaction between the potassium cation (K+) and the dimethyldithiocarbamate anion ([S₂CN(CH₃)₂]⁻). The primary computational efforts are directed towards understanding the electronic distribution and reactivity of the dithiocarbamate (B8719985) ligand itself.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. sciencepg.comresearchgate.net It provides a balance between accuracy and computational cost, making it suitable for studying a range of molecular properties, including optimized geometry, reaction energies, and electronic distribution. sysrevpharm.orgrsc.org In the context of potassium dimethyldithiocarbamate, DFT calculations would focus on the geometry of the dimethyldithiocarbamate anion and its interaction with the potassium cation.

DFT studies on related dithiocarbamate metal complexes have been performed to determine their geometry and electronic properties. For instance, calculations on various metal dithiocarbamate complexes have shown that the geometry can range from square planar to tetrahedral depending on the central metal ion. researchgate.netyoutube.com DFT is also used to calculate thermodynamic parameters, which can reveal the stability of these complexes. youtube.com For the dimethyldithiocarbamate anion, key structural parameters such as bond lengths and angles can be accurately predicted. The method can also elucidate the resonance structures, particularly the delocalization of the negative charge across the two sulfur atoms and the nitrogen atom, which is crucial for its chelating ability. mdpi.com

ParameterTypical Calculated ValueDescription
C-N Bond Length~1.33 ÅShorter than a typical C-N single bond, indicating double bond character due to resonance.
C-S Bond Length~1.71 ÅIntermediate between a single and double bond, indicating charge delocalization.
S-C-S Angle~120°Reflects the sp² hybridization of the central carbon atom.
N-C-S Angle~120°Consistent with the planar structure around the central N-C(S)S moiety.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of electronically excited states. nih.govyoutube.com It is the workhorse method for calculating UV-Vis absorption spectra, as it can predict the energies of electronic transitions between molecular orbitals. nih.govnih.gov The application of TD-DFT allows for the interpretation of experimental spectra by assigning specific electronic transitions (e.g., n→π, π→π) to observed absorption bands. nih.gov

For the dimethyldithiocarbamate anion, TD-DFT calculations can identify the key transitions responsible for its UV absorption profile. Ligands of dithiocarbamate typically show three main absorption bands in the UV region corresponding to intramolecular charge transfer transitions. nih.gov

Band I: π→π* transition within the N-C=S group. nih.gov

Band II: π→π* transition associated with the S-C=S group. nih.gov

Band III: n→π* transition. nih.gov

TD-DFT calculations on various metal-dithiocarbamate complexes help in understanding how the coordination to a metal ion affects these transitions, often leading to shifts in the absorption maxima. nih.govymerdigital.com The method can also predict emission properties, which is relevant for photoluminescent materials. researchgate.net

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are crucial for determining chemical reactivity and electronic properties. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. rsc.org A small energy gap generally implies higher reactivity and suggests that the molecule can be easily excited. youtube.comrsc.org

In the dimethyldithiocarbamate anion, the HOMO is typically located on the electron-rich sulfur atoms, while the LUMO is distributed over the π-system of the N-C(S)S core. This distribution governs its behavior as a strong nucleophile and an excellent ligand for metal ions. DFT calculations are commonly used to compute the energies of these orbitals. youtube.comresearchgate.net The analysis of FMOs helps in understanding charge transfer processes within the molecule and between the molecule and other species. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Dithiocarbamate Anion (Note: This table is illustrative. The exact values depend on the computational method, basis set, and environment (gas phase or solvent).)

OrbitalTypical Energy (eV)Description
HOMO-2.5 to -3.5Highest Occupied Molecular Orbital; primarily localized on sulfur atoms.
LUMO+1.0 to +2.0Lowest Unoccupied Molecular Orbital; primarily associated with the π* orbital of the C=S bond.
HOMO-LUMO Gap3.5 to 5.5 eVEnergy difference indicating the kinetic stability and electronic transition energy.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals of a Lewis structure. The stabilization energy (E2) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO can be quantified, providing insight into the stability conferred by these interactions. researchgate.net

For the dimethyldithiocarbamate anion, NBO analysis can quantify the delocalization of lone pairs from the nitrogen and sulfur atoms into antibonding orbitals, which confirms the resonance stabilization of the molecule. nih.gov In studies of metal-dithiocarbamate complexes, NBO analysis reveals the nature of the metal-ligand bond, showing significant charge transfer from the sulfur lone pairs to the vacant orbitals of the metal center. nih.govresearchgate.net NBO calculations also provide atomic charges, offering a detailed picture of the electron distribution. nih.gov

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netnih.gov Typically, red or yellow colors indicate regions of negative potential (electron-rich), while blue colors represent regions of positive potential (electron-poor). researchgate.net

For the dimethyldithiocarbamate anion, an MEP map would show a high concentration of negative potential around the two sulfur atoms, confirming them as the primary sites for electrophilic attack and coordination to the potassium cation or other metal ions. nih.gov The nitrogen atom would also show some negative potential, while the methyl groups would be regions of relatively neutral or slightly positive potential. MEP analysis is a valuable tool for predicting sites of intermolecular interactions. nih.govnih.gov

Computational methods, particularly DFT, can be used to predict the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies. These predicted frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes to specific bond stretches, bends, and torsions. nih.gov

For this compound, theoretical vibrational analysis would predict the frequencies for key stretching modes, such as:

ν(C-N): The thioureide C-N bond, which has partial double bond character, typically appears in the 1450-1500 cm⁻¹ region. researchgate.net

ν(C-S): The C-S stretching vibrations are usually found in the 950-1050 cm⁻¹ range. researchgate.net

Comparing theoretical spectra with experimental data helps to confirm the molecular structure and bonding characteristics. As mentioned in section 9.1.2, TD-DFT is the method of choice for predicting UV-Vis spectra. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. youtube.com This technique allows for the study of complex systems and provides detailed information on their dynamic evolution, conformational changes, and interactions. youtube.com

Classical Molecular Dynamics for Molecular Interactions and Movement

Classical molecular dynamics simulations utilize Newton's laws of motion to explore the conformational space of molecules and their interactions with the environment. While specific classical MD studies focused solely on this compound are not prominent in the literature, the methodology is widely applied to similar compounds, such as other dithiocarbamate-metal complexes, to understand their behavior in biological systems. tandfonline.comtandfonline.com

For instance, MD simulations are often employed to validate the results of molecular docking and to assess the stability of a ligand-protein complex. tandfonline.com In a hypothetical study of this compound, classical MD could be used to simulate the compound's interaction with a target enzyme. Such a simulation would model the dithiocarbamate ion and the potassium counter-ion in a solvated protein environment, providing insights into:

The stability of the binding pose within the enzyme's active site.

The specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. tandfonline.com

The flexibility of the protein and the ligand upon binding.

The role of water molecules in mediating the interaction.

In a study on zinc(II) dithiocarbamate complexes interacting with β-lactoglobulin, MD simulations were used to prepare the protein receptor for docking studies, ensuring the best possible fit for the complexes was identified. tandfonline.com Similarly, MD simulations were used to confirm the stable binding of dithiocarbamate fungicides like zineb (B1684293) and disulfiram (B1670777) to the aromatase enzyme (CYP19A1), with root-mean-square deviation (RMSD) values indicating a stable protein-ligand complex. tandfonline.com These examples demonstrate the potential of classical MD to elucidate the dynamic interactions of this compound with its biological targets.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations offer a powerful approach for studying chemical reactions in large, complex systems like enzymes. youtube.comnih.gov This method combines the accuracy of quantum mechanics (QM) for a small, reactive region of the system with the computational efficiency of molecular mechanics (MM) for the surrounding environment. youtube.comnih.gov The QM region typically includes the substrate and key active site residues where bond breaking and forming occur, while the rest of the protein and solvent are treated classically. youtube.com

The QM/MM approach is particularly well-suited for investigating the mechanism of action of this compound, especially its interaction with metalloenzymes, which are known targets for dithiocarbamates. nih.govmdpi.com A QM/MM simulation could be designed to model the following:

Enzymatic Reaction Mechanisms: If the dithiocarbamate acts as an enzyme inhibitor by forming a covalent bond with an active site residue (e.g., cysteine), QM/MM can model the entire reaction pathway. nih.gov

Metal Coordination: The method can accurately describe the coordination of the dithiocarbamate's sulfur atoms to a metal cofactor within an enzyme's active site. nih.gov

Activation Free Energies: By combining QM/MM with enhanced sampling techniques like metadynamics, the free energy barrier for a reaction can be calculated, providing a quantitative measure of the reaction rate that can be compared with experimental data. nih.govyoutube.com

Studies on class A β-lactamases have successfully used QM/MM simulations to understand why some enzymes efficiently hydrolyze carbapenem (B1253116) antibiotics while others are inhibited. nih.gov These simulations correctly distinguished between the two outcomes by calculating the activation free energies for the deacylation reaction, demonstrating the predictive power of the QM/MM approach. nih.gov This highlights how QM/MM could be applied to this compound to unravel the molecular determinants of its biological activity.

Advanced Theoretical Frameworks

Beyond standard simulations, more advanced theoretical frameworks are required to describe complex electronic phenomena, such as excited-state properties, which are crucial for understanding photochemistry and certain types of reactivity.

Many-Body Green's Functions Theory (GW-BSE) Applications

Many-body perturbation theory, specifically the GW approximation combined with the Bethe-Salpeter equation (GW-BSE), is a state-of-the-art method for accurately calculating the electronic and optical properties of materials. arxiv.orgaps.org Unlike standard Density Functional Theory (DFT), which famously underestimates band gaps, the GW approach provides a more rigorous framework for computing quasiparticle energies (electron addition/removal energies). aps.orgnih.gov The subsequent solving of the BSE includes electron-hole interactions (excitonic effects) to yield accurate optical absorption spectra. nih.gov

While no specific GW-BSE calculations for this compound are currently published, this methodology holds significant potential for its characterization. Potential applications include:

Accurate Electronic Structure: A GW calculation could provide a precise determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to the compound's chemical reactivity and redox properties.

Optical Spectra Prediction: The GW-BSE approach could predict the optical absorption spectrum of this compound, identifying the energies and nature of its electronic excitations. This could be relevant for understanding its photostability and potential for photochemical reactions.

Core-Level Spectroscopy: The methodology can also be extended to predict core-level spectra, which could be compared with X-ray photoelectron spectroscopy (XPS) experiments to validate the theoretical model.

The GW-BSE approach has been successfully applied to a wide range of systems, from semiconductors and insulators to complex molecular structures, demonstrating its robustness and accuracy. aps.orgresearchgate.net Its application to organosulfur compounds like this compound would provide a benchmark-level understanding of its electronic properties.

Elucidation of Reaction Mechanisms and Structure-Activity Relationships

Computational chemistry is instrumental in detailing reaction pathways and in building models that correlate a molecule's structure with its biological activity.

Elucidation of Reaction Mechanisms

This compound is known to be unstable in acidic conditions, where it decomposes to form carbon disulfide (CS2) and dimethylamine (B145610). mdpi.comthermofisher.com Understanding the mechanism of this decomposition is crucial for predicting its environmental fate and persistence. Theoretical calculations using DFT have been performed on model dithiocarbamic acids to elucidate the mechanism of this acid-catalyzed cleavage. nih.gov

A study on N-methyldithiocarbamic acid (MeDTC), a close analogue of the protonated form of dimethyldithiocarbamate, revealed a stepwise decomposition mechanism catalyzed by a single water molecule. nih.gov The key findings from the DFT calculations were:

The reaction proceeds via a rate-determining proton transfer from the dithiocarboxylic acid group to the nitrogen atom, which is assisted by a bridging water molecule. nih.gov

This proton transfer leads to the formation of a zwitterionic intermediate. nih.gov

The intermediate then rapidly undergoes C-N bond cleavage to yield the final products. nih.gov

Interestingly, for a different analogue, N-phenyldithiocarbamic acid (PhDTC), the calculations suggested a concerted mechanism where the C-N bond breaking and proton transfer occur simultaneously. nih.gov The activation barrier for the reaction was found to be largely influenced by the energy required to twist the CS2 group, which disrupts the resonance of the dithiocarbamate moiety and increases the basicity of the nitrogen atom, thereby facilitating the proton transfer. nih.gov These computational insights provide a detailed, atomistic picture of the decomposition process relevant to this compound.

Elucidation of Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. nih.gov These models are invaluable in fields like drug discovery and toxicology for predicting the activity of new compounds and for understanding the molecular features that determine their potency.

A recent study developed a three-dimensional QSAR (3D-QSAR) model for a series of dithiocarbamate fungicides to understand their inhibitory effect on human aromatase (CYP19A1), a key enzyme in estrogen biosynthesis. tandfonline.comnih.gov The study evaluated the inhibitory potency of eight different dithiocarbamates and related compounds. nih.gov

The 3D-QSAR analysis identified key pharmacophoric features critical for the binding of dithiocarbamates to the enzyme, highlighting the important roles of hydrogen bond acceptors and donors in the interaction. nih.gov Molecular docking and dynamics simulations further suggested that these fungicides bind to the heme-binding site of the enzyme, interacting with a key cysteine residue (Cys437). nih.gov This integrated computational approach successfully rationalized the observed structure-activity relationships, providing a mechanistic basis for the compounds' toxicity. tandfonline.com

The table below presents the research findings on the inhibitory potency of various dithiocarbamates against human and rat aromatase.

Data sourced from a study on the inhibitory effects of dithiocarbamate fungicides on aromatase activity. nih.gov 'N/A' indicates data not provided in the source.

This type of QSAR analysis could be directly extended to include this compound to predict its potential activity against various biological targets and to guide the design of safer analogues.

Future Research Directions and Emerging Applications

Exploration of Novel Complex Architectures

The ability of dithiocarbamates to form stable complexes with a wide array of metal ions is a cornerstone of their chemical utility. nih.gov Future research is increasingly focused on the rational design and synthesis of novel complex architectures to unlock new functionalities. Scientists are moving beyond simple metal salts to construct more intricate and purpose-built molecular structures.

Key areas of exploration include:

Heterobimetallic and Polymetallic Complexes: Researchers are investigating the synthesis of complexes containing more than one type of metal ion. For instance, new metalloligands based on dithiocarbamato-carboxylates are being developed to construct heterobimetallic coordination networks with metals like copper and gold. acs.org These complex architectures could lead to materials with unique magnetic, electronic, or catalytic properties.

Macrocyclic vs. Linear Designs: A significant area of research involves comparing the properties and applications of linear dithiocarbamates with their macrocyclic analogues. rsc.org Studies have shown that the molecular architecture plays a crucial role in how these compounds interact with other substances. For example, one study found that a macrocyclic dithiocarbamate (B8719985) architecture was more effective for protein interaction, whereas its linear counterpart showed better performance in heavy metal removal. rsc.org This highlights the potential for tailoring the molecular shape for specific applications.

Adducts and Supramolecular Assemblies: The formation of adducts, where dithiocarbamate complexes link with other organic molecules, can create higher coordination numbers and novel structural motifs. nih.gov These supramolecular structures, held together by weaker intermolecular forces like hydrogen bonding, are being explored for their potential in creating advanced materials. rsc.org

The synthesis of novel dithiocarbamate derivatives is an ongoing effort, with researchers creating new compounds and evaluating their properties. researchgate.netnih.gov This exploration into diverse and complex architectures is expected to yield a new generation of dithiocarbamate-based materials with tailored functions.

Table 1: Examples of Synthesized Novel Dithiocarbamate Derivatives and Complexes

Derivative/Complex TypeKey FeaturesPotential Application AreaReference(s)
Coumarin-dithiocarbamate HybridsCombines the coumarin (B35378) scaffold with a dithiocarbamate moiety.Anti-cancer agents, Alzheimer's disease treatment. nih.govnih.gov nih.govnih.gov
Graphene Oxide-based Nano ComplexesDithiocarbamate ligands coordinated with metal ions on a graphene oxide nanoparticle base.Nanomaterials with unique electronic or catalytic properties. researchgate.net researchgate.net
N-(4-fluorobenzyl) N-(pyridin-2-ylmethyl) dithiocarbamate ComplexesStructural similarity to clinically approved antihistaminic drugs.Development of new anti-histaminic agents. rsc.org rsc.org
Dithiocarbamato-Carboxylate MetalloligandsDesigned to form heterobimetallic coordination networks with metals like Cu(II) and Au(III).Advanced materials with tailored magnetic and redox properties. acs.org acs.org
Linear vs. Macrocyclic ArchitecturesDirect comparison of compounds with identical functional groups but different structural backbones.Materials Science (heavy metal removal), Biology (protein interaction). rsc.org rsc.org

Deeper Mechanistic Understanding of Biochemical Pathways

While the biological activities of dithiocarbamates are well-documented, a deeper understanding of the specific biochemical pathways they modulate is a critical frontier for future research. This involves moving from observing an effect (e.g., antifungal activity) to elucidating the precise molecular interactions that cause it.

Key research avenues include:

Enzyme Inhibition Mechanisms: Dithiocarbamates are known to inhibit a variety of enzymes, which is central to their fungicidal and medicinal properties. nih.govcamachem.com Future studies will focus on the exact mechanism of this inhibition. For example, research has shown that dithiocarbamates can inhibit carbonic anhydrases by coordinating to the zinc ion in the enzyme's active site. nih.gov X-ray crystallography has been used to visualize this interaction, providing a clear picture of the inhibition mechanism. nih.gov Similar detailed studies are needed for other target enzymes like acetylcholinesterase and those involved in the tricarboxylic acid cycle. nih.govdtic.mil

Modulation of Apoptosis: The process of programmed cell death, or apoptosis, is a key target in cancer therapy. Dithiocarbamates have been shown to induce apoptosis in cancer cells and, conversely, inhibit it in other contexts. nih.govacs.org The underlying mechanism is complex, involving thiol-disulfide exchange reactions that can interfere with the processing of key proteins like caspase-3. acs.org Future research will aim to unravel these intricate signaling pathways to develop more selective and effective anticancer agents.

Interaction with Biological Macromolecules: The biological effects of dithiocarbamates are fundamentally linked to their interactions with macromolecules like DNA, RNA, and proteins. nih.govbohrium.com The ability of the dithiocarbamate ligand to control the reactivity of a central metal ion plays a significant role in how these complexes recognize and bind to biological targets. bohrium.com Understanding these interactions at a molecular level is essential for predicting and controlling their biological outcomes.

A more profound mechanistic understanding will not only enhance the efficacy of existing applications but also pave the way for the development of highly specific therapeutic agents with fewer side effects.

Development of Advanced Environmental Remediation Strategies

The strong chelating ability of potassium dimethyldithiocarbamate (B2753861) and related compounds makes them excellent candidates for environmental remediation, particularly for the removal of heavy metals from contaminated water. camachem.comencyclopedia.pub Future research is focused on developing more advanced and efficient remediation strategies.

Promising areas of development include:

Novel Adsorbent Materials: Researchers are creating new adsorbent materials by functionalizing substrates with dithiocarbamates. One approach involves grafting dithiocarbamate groups onto mesoporous silica, creating a material with a high surface area for efficient mercury adsorption. rsc.org A novel one-step grafting method has been shown to be more efficient than traditional two-step procedures. rsc.org Another strategy involves synthesizing dithiocarbamate-based surfactants that show superior adsorption capacity for ions like manganese, zinc, and lead in wastewater. nih.gov

Enhanced Heavy Metal Precipitation: Dithiocarbamates are effective at precipitating heavy metals from aqueous solutions. rsc.org Research continues to optimize this process, exploring the effects of pH and adsorbent dosage to maximize removal rates for various metal ions. nih.gov

Degradation of Dithiocarbamate Residues: While useful for remediation, the fate of dithiocarbamate compounds in the environment is also a concern. encyclopedia.pub Future strategies will likely incorporate Advanced Oxidation Processes (AOPs), such as ozonation or UV/H₂O₂ systems, to degrade residual dithiocarbamates and their byproducts in treatment facility effluents. mdpi.comnih.govmdpi.com AOPs generate highly reactive radicals that can break down complex organic molecules into simpler, less harmful substances. mdpi.comnih.gov

Table 2: Heavy Metal Removal Using Dithiocarbamate-Based Adsorbents

AdsorbentTarget Metal IonAdsorption Capacity (mg/g)Optimal pHReference(s)
DTC-SDS (Novel Surfactant)Mn²⁺191.01~7 nih.gov
DTC-SDS (Novel Surfactant)Zn²⁺111.75-7 nih.gov
DTC-SDS (Novel Surfactant)Pb²⁺79.144-7 nih.gov
DTC-LPEIZn²⁺20.255.5 nih.gov
Dithiocarbamate-functionalized silicaHg(II)High (qualitative)N/A rsc.org

Innovation in Materials Science and Nanotechnology

The unique properties of dithiocarbamate complexes are being leveraged to create innovative materials and advance the field of nanotechnology. Their ability to act as precursors and stabilizing agents makes them particularly valuable in the bottom-up construction of nanoscale structures.

Key areas of innovation include:

Single-Source Precursors for Nanoparticles: Metal dithiocarbamate complexes are widely used as single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanoparticles. nih.gov The thermal decomposition of these complexes is an efficient route to produce nanoparticles with controlled morphology. nih.gov This method is advantageous because the choice of ligand can influence volatility and reduce toxicity compared to other synthetic routes. nih.gov

Development of Nanocomposites: To enhance their properties, dithiocarbamates are being incorporated into nanocomposites. nih.gov These materials, which contain at least one phase with nanoscale dimensions, can overcome the limitations of conventional composites and offer unique combined properties for advanced applications. nih.gov For example, nano dithiocarbamate complexes have been synthesized using graphene oxide as a base material, creating novel square planar complexes with metals like palladium, cobalt, and nickel. researchgate.net

Applications in Lubrication and Polymers: Dithiocarbamate complexes, such as molybdenum dithiocarbamate (MoDTC), are used as additives in lubricants to reduce friction and wear. mdpi.com In the rubber industry, potassium dimethyldithiocarbamate serves as an accelerator in the vulcanization process, enhancing the mechanical properties of rubber products. camachem.com Future research will likely focus on developing more efficient and environmentally benign additives for these industrial processes.

The integration of dithiocarbamates into nanotechnology and materials science is a rapidly growing field, promising the development of next-generation materials for electronics, catalysis, and advanced manufacturing. researchgate.netnih.gov

Refinements in Computational Modeling and Predictive Chemistry

Computational chemistry is becoming an indispensable tool in the study and development of new chemical compounds. For this compound and its derivatives, computational modeling offers a way to predict properties and guide experimental work, saving time and resources.

Future refinements in this area will likely focus on:

Density Functional Theory (DFT) Studies: DFT calculations are increasingly used to optimize the structures of dithiocarbamate complexes and to calculate their electronic properties, such as HOMO-LUMO energy gaps. tandfonline.comtandfonline.com This information helps in understanding the stability and reactivity of these compounds. Advanced analyses like Non-bonding Orbitals (NBO) and Molecular Electrostatic Potential (MEP) are used to identify hyper-conjugative interactions and reactive sites within the molecules. tandfonline.comtandfonline.com

Molecular Docking Simulations: To explore the biological activity of dithiocarbamate complexes, molecular docking studies are employed. tandfonline.comnih.gov These simulations predict how a ligand might bind to the active site of a protein or enzyme, providing insights into its potential as a drug. For example, docking studies have been used to investigate the binding of dithiocarbamate complexes to targets like VEGFR-2 kinase, which is relevant to cancer therapy. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be used to build models that correlate the chemical structure of a series of compounds with their biological activity. core.ac.uk These predictive models can then be used to design new, more potent molecules before they are synthesized in the lab, accelerating the drug discovery process.

The continued development and application of these computational tools will enable a more rational and efficient design of dithiocarbamate-based compounds for a wide range of applications.

Integration of Multidisciplinary Research for Holistic Understanding

The full potential of this compound can only be realized through the integration of knowledge and techniques from various scientific disciplines. The complexity of its interactions with biological and environmental systems necessitates a collaborative, multidisciplinary approach. researchgate.net

Future research will require:

Chemistry and Biology Collaboration: Chemists can synthesize novel dithiocarbamate complexes with unique architectures, while biologists can test their efficacy and elucidate their mechanisms of action in biological systems, from antimicrobial assays to cancer cell studies. bohrium.comresearchgate.net

Materials Science and Environmental Science Synergy: Material scientists can develop new dithiocarbamate-based materials for applications like sensors or remediation, while environmental scientists can assess their impact, stability, and fate in the environment. rsc.orgencyclopedia.pub This is crucial for developing sustainable technologies.

Toxicology and Medicinal Chemistry Partnership: A thorough investigation of the toxicity of any new compound is paramount before it can be considered for medical use. encyclopedia.pub Toxicologists and medicinal chemists must work together to design compounds that maximize therapeutic effects while minimizing adverse effects on human health and the ecosystem. bohrium.comresearchgate.net

By fostering these interdisciplinary collaborations, the scientific community can achieve a holistic understanding of dithiocarbamates, from their fundamental chemistry to their real-world applications and impacts. This integrated approach will be essential for driving future innovations in medicine, materials science, and environmental protection. scispace.com

Q & A

Basic: What are the standard methodologies for synthesizing potassium dimethyldithiocarbamate, and how can reaction parameters be optimized for yield and purity?

Methodological Answer:
this compound is typically synthesized via the reaction of dimethylamine with carbon disulfide in an alkaline medium, followed by neutralization with potassium hydroxide. Key parameters include temperature control (5–10°C to minimize side reactions), stoichiometric ratios (excess carbon disulfide to ensure complete amine reaction), and pH adjustment (maintained at 9–10 for optimal salt formation). Post-synthesis, purification via recrystallization in ethanol or methanol enhances purity. Characterization using FTIR (to confirm dithiocarbamate C=S and C-N vibrations at ~950–1000 cm⁻¹ and ~1500 cm⁻¹) and elemental analysis ensures structural integrity .

Basic: What spectroscopic techniques are most effective for characterizing this compound and its metal complexes?

Methodological Answer:
UV-Vis spectroscopy is critical for analyzing dithiocarbamate-metal complexes, as the ligand-to-metal charge transfer (LMCT) bands (e.g., ~250–350 nm) indicate coordination. FTIR confirms ligand binding via shifts in ν(C=S) and ν(C-N) peaks. For advanced structural elucidation, X-ray crystallography resolves coordination geometry, while NMR (¹³C and ¹H) detects ligand protonation states and metal-induced deshielding effects .

Basic: How can researchers assess the stability of this compound under varying environmental conditions?

Methodological Answer:
Stability studies involve exposing the compound to controlled light, temperature, and pH conditions. For example:

  • Photodegradation: Use UV chambers (λ = 254 nm) and monitor decomposition via HPLC or LC-MS.
  • Thermal Stability: TGA/DSC analysis identifies decomposition temperatures.
  • pH Sensitivity: Track ligand dissociation in acidic/basic media using UV-Vis (loss of LMCT bands) or potentiometric titrations. Degradation products (e.g., dimethylamine, CS₂) are quantified via GC-MS .

Advanced: How can this compound be utilized for selective recovery of transition metals from complex matrices, and what challenges arise in competitive binding?

Methodological Answer:
The ligand’s selectivity for metals (e.g., Co²⁺, Ni²⁺) depends on pH, ionic strength, and competing ions. For example, in Mn-rich slag leachates:

  • pH Optimization: Co²⁺ binds preferentially at pH 4–5, while Mn²⁺ requires higher pH.
  • Computational Modeling: DFT calculations predict binding energies and coordination preferences.
  • Competitive Binding: Masking agents (e.g., EDTA for Fe³⁺) or gradient precipitation (stepwise pH adjustment) mitigate interference. Challenges include colloidal precipitate formation, addressed by surfactants or centrifugation .

Advanced: How should researchers resolve contradictions in reported thermodynamic data for dithiocarbamate-metal complexes?

Methodological Answer:
Discrepancies in stability constants (log K values) often stem from methodological differences:

  • Technique Comparison: Calorimetry (direct ΔH measurement) vs. potentiometry (indirect log K via titration).
  • Ionic Strength Adjustments: Use Davies or Specific Ion Interaction Theory (SIT) to normalize data across studies.
  • Meta-Analysis: Apply multivariate regression to harmonize datasets, accounting for solvent polarity and counterion effects .

Advanced: What are the degradation pathways of this compound in biological systems, and how do metabolites impact toxicity assessments?

Methodological Answer:
In plants and microorganisms, the compound degrades via:

  • β-Glucosidation: Forms non-toxic glucoside derivatives (detected via LC-MS/MS).
  • Oxidative Pathways: Generates thiourea or CS₂, quantified via headspace GC. Toxicity assays (e.g., zebrafish embryotoxicity) compare parent compound and metabolites, with EC₅₀ values calculated using probit analysis. Confounding factors include enzymatic variability across species, addressed by standardized OECD test guidelines .

Advanced: What experimental designs mitigate environmental risks of this compound in wastewater treatment applications?

Methodological Answer:
To prevent secondary pollution:

  • Colloid Control: Add flocculants (e.g., polyaluminum chloride) to aggregate colloidal metal-dithiocarbamate complexes.
  • Residual Ligand Removal: Post-precipitation, oxidize excess ligand with H₂O₂/UV treatment, monitored by COD/TOC analysis.
  • Lifecycle Assessment (LCA): Model sludge disposal impacts (e.g., landfill leaching) using geochemical software (PHREEQC) .

Regulatory & Safety: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Exposure Limits: Adhere to Proposition 65 MADLs (e.g., 0.1 mg/day oral exposure).
  • Ventilation: Use fume hoods during synthesis to prevent CS₂ inhalation.
  • Waste Disposal: Classify under EPA Hazardous Waste Code U383; neutralize with H₂O₂ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium dimethyldithiocarbamate
Reactant of Route 2
Reactant of Route 2
Potassium dimethyldithiocarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.